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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for (R)-phenyl(piperidin-4-yl)methanamine

Executive Summary & Strategic Context As a Senior Application Scientist, I frequently encounter chiral diamines that serve as foundational scaffolds in drug discovery. (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

As a Senior Application Scientist, I frequently encounter chiral diamines that serve as foundational scaffolds in drug discovery. (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a highly versatile, stereospecific building block characterized by a piperidine heterocycle and a benzylic primary amine. Its unique spatial geometry and dual hydrogen-bonding vectors make it an exceptional candidate for developing complex pharmacophores.

Recently, this specific scaffold and its derivatives have gained significant traction as critical intermediates in the synthesis of[1]. These inhibitors are actively investigated for their therapeutic potential in treating metabolic diseases, including obesity and diabetes, by modulating the GPR75 receptor pathway[1]. Understanding the physicochemical nuances of this compound is non-negotiable for optimizing synthetic yields, ensuring formulation stability, and developing robust analytical methods.

Molecular Architecture & Physicochemical Profile

The structural duality of (R)-phenyl(piperidin-4-yl)methanamine—comprising a secondary cyclic amine and a primary benzylic amine—creates a unique physicochemical profile. The data summarized below is synthesized from predictive models and established [2].

PropertyValueScientific Implication
IUPAC Name (R)-phenyl(piperidin-4-yl)methanamineDefines the absolute (R)-configuration at the benzylic chiral center.
CAS Number 1038351-44-8Unique identifier for the (R)-enantiomer[2].
Molecular Formula C12H18N2Indicates a relatively low molecular weight, ideal for fragment-based design.
Molecular Weight 190.28 g/mol High ligand efficiency potential (Rule of 5 compliant).
Topological PSA 38.0 ŲExcellent potential for blood-brain barrier (BBB) penetration if functionalized.
Estimated LogP 1.8 - 2.2Optimal lipophilicity for oral bioavailability and membrane permeability.
Predicted pKa1 ~10.4 (Piperidine NH)Highly basic secondary amine; primary site of protonation.
Predicted pKa2 ~9.0 (Primary NH2)Moderately basic benzylic amine; secondary site of protonation.

Protonation Dynamics & Orthogonal Reactivity

The presence of two distinct basic nitrogen centers dictates the compound's behavior in both aqueous environments and organic synthesis. The secondary amine within the piperidine ring exhibits a higher pKa (~10.4) compared to the sterically hindered benzylic primary amine (~9.0).

Mechanistic Causality: This differential basicity is a critical asset. It allows for pH-controlled, orthogonal functionalization. For instance, if selective acylation of the primary amine is required, conducting the reaction at a pH of ~9.5 ensures the piperidine nitrogen remains largely protonated (and thus nucleophilically inactive), while a significant fraction of the primary amine exists as the reactive free base. At physiological pH (7.4), the molecule exists almost entirely in a diprotonated state, rendering it highly water-soluble.

G A pH > 11 Free Base (Neutral) B pH 9.5 - 10.5 Monoprotonated (Piperidine NH2+) A->B +H+ (pKa1 ~10.4) C pH < 8.5 Diprotonated (Piperidine & Primary NH3+) B->C +H+ (pKa2 ~9.0)

Figure 1: pH-dependent protonation equilibria of (R)-phenyl(piperidin-4-yl)methanamine.

Analytical Characterization Protocols

To ensure the scientific integrity of batches utilized in downstream drug development, rigorous and self-validating analytical protocols must be established. The following methodologies are designed to confirm both chemical purity and enantiomeric excess (ee).

Protocol A: Enantiomeric Purity Determination via Chiral HPLC

Rationale: The (R)-configuration is critical for target binding affinity. Chiral chromatography ensures no racemization has occurred during synthetic handling or storage. This protocol uses an internal self-validation step (system suitability) to guarantee reliability.

  • System Suitability (Self-Validation): Before analyzing the target batch, inject a racemic standard of phenyl(piperidin-4-yl)methanamine. Causality: This confirms the column can achieve baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers under the current mobile phase conditions.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA). Causality: DEA is mandatory here; it acts as a competing base to suppress peak tailing by neutralizing residual acidic silanol groups on the stationary phase, which would otherwise strongly retain the basic diamine.

  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based stationary phase.

  • Chromatographic Conditions: Isocratic elution using Hexane/Isopropanol/DEA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection & Execution: Monitor UV absorbance at 210 nm and 254 nm. Inject 10 µL of the sample and calculate the enantiomeric excess (ee) based on the integration of the (R) vs. (S) peak areas.

Protocol B: LC-MS Profiling for Reaction Monitoring

Rationale: When utilizing this compound as a building block for [3], rapid confirmation of mass and purity is required.

  • Sample Preparation: Dilute the reaction aliquot to ~10 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Stationary Phase: Use a hybrid silica C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm). Causality: Standard silica columns dissolve at high pH and cause severe tailing for basic amines at low pH. Hybrid silica withstands the basicity of the analyte and provides sharp, symmetrical peaks.

  • Gradient Elution: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry: Operate in ESI+ (Electrospray Ionization Positive) mode. Monitor for the exact [M+H]+ ion at m/z 191.1.

Synthetic Resolution & Isolation Workflow

While direct asymmetric synthesis is possible, industrial-scale preparation often relies on the classical resolution of the racemic mixture using chiral acids. The workflow below outlines the logical progression of isolating the (R)-enantiomer.

G Start Racemic Synthesis (Reductive Amination) Res Chiral Resolution (+)-Di-p-toluoyl-D-tartaric acid Start->Res Cryst Fractional Crystallization (Methanol/Water) Res->Cryst R_Isomer Target: (R)-Isomer Diastereomeric Salt Cryst->R_Isomer Precipitate FreeBase Basification (NaOH) Extraction (DCM) R_Isomer->FreeBase Final Pure (R)-phenyl(piperidin-4-yl)methanamine FreeBase->Final

Figure 2: Standard chiral resolution workflow to isolate the (R)-enantiomer.

References

  • Title: WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof Source: Google Patents URL

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Characterization of (R)-phenyl(piperidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist (R)-phenyl(piperidin-4-yl)methanamine is a chiral synthetic building block of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

(R)-phenyl(piperidin-4-yl)methanamine is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structural motif, featuring a stereogenic center directly attached to a phenyl ring and a piperidine moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds. The precise control and confirmation of its absolute stereochemistry and purity are paramount for ensuring the desired pharmacological and toxicological profiles of the final drug candidates. This guide provides an in-depth, technically-focused framework for the comprehensive structural characterization of this important molecule, emphasizing the causality behind experimental choices and the integration of multiple analytical techniques for a self-validating system of analysis.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to selectively synthesize and rigorously characterize a single enantiomer of a chiral compound is a critical aspect of modern drug discovery and development. (R)-phenyl(piperidin-4-yl)methanamine serves as a key chiral intermediate, and its structural integrity is the foundation for the quality and safety of the resulting therapeutic agents.

The Analytical Workflow: A Multi-Modal Approach to Structural Elucidation

A robust structural characterization of (R)-phenyl(piperidin-4-yl)methanamine necessitates a multi-faceted analytical approach. No single technique can provide a complete picture; instead, the convergence of data from several orthogonal methods provides the highest degree of confidence in the molecule's identity, purity, and stereochemical integrity.

Structural_Characterization_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Chromatographic_Analysis Chromatographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Achiral_HPLC Achiral HPLC/UPLC (Purity) Purification->Achiral_HPLC Final_Report Comprehensive Structural Report NMR->Final_Report MS->Final_Report FTIR->Final_Report Chiral_HPLC->Final_Report Achiral_HPLC->Final_Report

Figure 1: A representative workflow for the comprehensive structural characterization of (R)-phenyl(piperidin-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of a molecule in solution. For (R)-phenyl(piperidin-4-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides unambiguous assignment of all protons and carbons.

Expected ¹H NMR Spectral Features

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts and multiplicities for the key protons of (R)-phenyl(piperidin-4-yl)methanamine.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl-H7.20 - 7.40MultipletThe five protons of the phenyl ring will appear as a complex multiplet.
Methine-H (CH-Ph)~4.0 - 4.2Doublet or Doublet of DoubletsThis is the chiral proton. Its coupling to the adjacent piperidine proton is key.
Piperidine-H (axial & equatorial)1.20 - 3.20MultipletsThe piperidine protons will exhibit complex splitting patterns due to axial and equatorial environments and chair conformations.[1]
Amine-H (NH₂)Variable (broad singlet)Broad SingletThe chemical shift is concentration and solvent dependent and may exchange with D₂O.
Piperidine-NHVariable (broad singlet)Broad SingletThe chemical shift is concentration and solvent dependent and may exchange with D₂O.
Expected ¹³C NMR Spectral Features

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~140 - 145
Phenyl-C (CH)~125 - 130
Methine-C (CH-Ph)~60 - 65
Piperidine-C~25 - 50
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment for the hydrochloride salt).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC (to correlate protons to their directly attached carbons).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For (R)-phenyl(piperidin-4-yl)methanamine (C₁₂H₁₈N₂), the expected exact mass is 190.1470.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern, which can be used to confirm the structure. Expected fragmentation pathways for this molecule would involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) is ideal.

  • Chromatography: A standard reversed-phase C18 column can be used for sample introduction. A gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to promote ionization, is a common starting point.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weight and MS/MS data on the parent ion to obtain fragmentation information.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds.[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Rationale for Method Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of chiral amines.[3][4] The choice of mobile phase is critical and is often determined empirically. Normal-phase (e.g., hexane/ethanol) or polar organic modes are common for these types of compounds.

Experimental Protocol: Chiral HPLC

Chiral_HPLC_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Mobile_Phase Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) Equilibration Equilibrate Chiral Column Mobile_Phase->Equilibration Sample Prepare Sample (~1 mg/mL in mobile phase) Injection Inject Sample Sample->Injection Equilibration->Injection Detection UV Detection (e.g., 220 nm) Injection->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Final_Report Final_Report Calculation->Final_Report Report % ee

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Foundational

Polypharmacological Profiling of (R)-Phenyl(piperidin-4-yl)methanamine Derivatives: Mechanisms, Emerging Targets, and Assay Validation

Executive Summary: The Stereochemical Imperative In modern drug discovery, the spatial orientation of pharmacophores dictates not only target affinity but also the functional fate of the receptor complex. The (R)-phenyl(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Stereochemical Imperative

In modern drug discovery, the spatial orientation of pharmacophores dictates not only target affinity but also the functional fate of the receptor complex. The (R)-phenyl(piperidin-4-yl)methanamine scaffold has emerged as a highly privileged, polypharmacological core. While historically recognized for its ability to modulate central nervous system (CNS) neurotransmitter receptors, recent structural biology and medicinal chemistry campaigns have repurposed this scaffold for entirely novel therapeutic arenas—ranging from metabolic disorders (GPR75 antagonism) to viral entry inhibition (Influenza A Hemagglutinin).

This whitepaper dissects the causal mechanisms driving the efficacy of these derivatives, maps their structure-activity relationships (SAR), and provides rigorously validated, self-correcting experimental protocols for evaluating their biochemical impact.

Core Mechanisms of Action

CNS Neurotransmitter Modulation (Dopaminergic & Serotonergic Pathways)

The baseline utility of the (R)-phenyl(piperidin-4-yl)methanamine core lies in its structural mimicry of endogenous monoamines [1]. The mechanism of action is primarily driven by:

  • The Piperidine Nitrogen: At physiological pH, this secondary amine is protonated, forming a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp114 in the D2 receptor, Asp155 in the 5-HT2A receptor) located in transmembrane helix 3 (TM3).

  • The (R)-Chiral Center: The stereochemistry at the methanamine carbon is the primary driver of functional selectivity. The (R)-configuration precisely vectors the pendant phenyl ring into a hydrophobic accessory pocket formed by TM5 and TM6. This specific spatial occupation stabilizes the receptor in an inactive conformation, structurally preventing the inward movement of TM6 required for G-protein coupling, thereby acting as a potent antagonist.

Emerging Target 1: GPR75 Antagonism (Metabolic Syndrome)

Beyond classical CNS targets, highly substituted derivatives of this core have been identified as potent inhibitors of the 20-HETE/GPR75 signaling axis [2]. GPR75 is an orphan GPCR where knockout models demonstrate profound resistance to high-fat diet-induced obesity.

  • Mechanism: The (R)-derivatives act as competitive antagonists at the GPR75 receptor. By occupying the orthosteric site, they prevent 20-HETE-induced receptor activation, subsequently downregulating downstream Gαq-mediated calcium mobilization and MAPK signaling, which are implicated in adipogenesis and insulin resistance.

Emerging Target 2: Influenza A Hemagglutinin (HA) Stem Inhibition

In a striking departure from GPCRs, benzenesulfonamide derivatives of the (R)-phenyl(piperidin-4-yl)methanamine core have been optimized as broad-spectrum Influenza A inhibitors [3].

  • Mechanism: These compounds target the highly conserved hydrophobic groove of the HA stem. The piperidine core acts as a rigid spacer, while the (R)-phenyl group anchors deep into the pocket. This binding acts as a molecular "staple," preventing the low-pH-induced conformational rearrangement of HA required for the fusion of the viral envelope with the host endosomal membrane.

Mechanism Ligand (R)-Derivative Receptor Target Protein (GPCR or Viral HA) Ligand->Receptor Stereoselective Binding Complex Conformational Lock Receptor->Complex Stabilizes Inactive State Effector Downstream Effectors (G-Protein / Fusion) Complex->Effector Blocks Activation Response Therapeutic Efficacy (Antagonism / Inhibition) Effector->Response Pathway Arrest

Fig 1. Stereoselective target modulation by (R)-derivatives arresting downstream signaling cascades.

Quantitative Data Presentation

The versatility of the (R)-phenyl(piperidin-4-yl)methanamine scaffold is highly dependent on its peripheral substitutions. Below is a synthesized SAR profile demonstrating how targeted modifications shift the primary mechanism of action.

Derivative Class / SubstitutionPrimary TargetMechanism of ActionPotency (IC50 / Ki)Selectivity Index (SI)
Unsubstituted (R)-Core D2 / 5-HT2AOrthosteric Antagonism~45 nMN/A (Baseline)
1,4-Diheterocyclic Adducts GPR7520-HETE Blockade8.9 nM> 100 (vs. Lipoxygenase)
Benzenesulfonamide Analogs Influenza A HAStem Fusion Inhibition2.08 μM> 50 (CC50 > 100 μM)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems —meaning the assay inherently flags false positives, false negatives, and systemic errors without requiring post-hoc external validation.

Protocol 1: Radioligand Binding Assay for GPCR Affinity (GPR75/D2)

Causality of Choice: Functional assays (like cAMP or Calcium flux) suffer from signal amplification, which can mask true binding affinity. Radioligand binding isolates the physical target engagement, providing a pure Ki​ value.

Self-Validating Architecture:

  • Total Binding (TB): Radioligand + Vehicle (Defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM reference antagonist (e.g., Haloperidol). Ensures the signal is target-specific.

  • Quality Control Metric: The assay must yield a Z'-factor ≥0.6 between TB and NSB. If Z' < 0.6, the plate is automatically rejected due to membrane degradation or pipetting error.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-labeled reference ligand (at its Kd​ concentration), and 25 µL of the (R)-derivative (serial dilutions from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce NSB. Wash filters 3x with ice-cold buffer.

  • Quantification: Add 40 µL of scintillation cocktail to the dried filters and read on a MicroBeta counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Viral Fusion Assay (Influenza A HA)

Causality of Choice: Standard viral plaque assays cannot distinguish between entry inhibitors and replication inhibitors. A targeted cell-fusion assay isolates the HA-mediated membrane fusion step.

Self-Validating Architecture: This is a multiplexed dual-readout assay . Efficacy (fusion inhibition via fluorescence) and Cytotoxicity (cell viability via ATP luminescence) are read from the exact same well. If a compound inhibits fusion but also drops ATP levels by >20%, it is flagged as a cytotoxic artifact rather than a true inhibitor.

Step-by-Step Methodology:

  • Cell Plating: Seed Vero cells in a 384-well black, clear-bottom plate at 10,000 cells/well.

  • Viral Infection: Infect cells with Influenza A (H1N1) at a Multiplicity of Infection (MOI) of 0.1 in the presence of serially diluted (R)-derivatives.

  • Fusion Trigger: After 16 hours, wash cells and expose them to a low-pH buffer (pH 5.0) for 5 minutes to trigger HA-mediated syncytia formation (cell fusion).

  • Neutralization & Staining: Neutralize to pH 7.4. Stain with a lipophilic fluorescent dye (e.g., DiI) to quantify multinucleated syncytia via high-content imaging.

  • Viability Counter-Screen: Immediately add CellTiter-Glo reagent to the same wells. Read luminescence to quantify ATP levels. Calculate the Selectivity Index ( SI=CC50​/EC50​ ).

Workflow Prep 1. Target Preparation (Membranes or Vero Cells) Incubate 2. Compound Incubation (Serial Dilution Gradient) Prep->Incubate Detect 3. Dual Signal Detection (Radiometric + Luminescence) Incubate->Detect Control Internal Validation (NSB & Cytotoxicity Screen) Control->Incubate Ensures Specificity Analyze 4. Data Analysis (Calculate Ki, EC50, Z'-factor) Detect->Analyze

Fig 2. Self-validating high-throughput screening workflow for derivative affinity and toxicity profiling.

Conclusion

The (R)-phenyl(piperidin-4-yl)methanamine structural motif is a masterclass in pharmacophore versatility. By understanding the causal relationship between its stereochemistry and target engagement, medicinal chemists can pivot this core from classical CNS modulation to cutting-edge metabolic and antiviral therapies. The key to unlocking this potential lies in rigorous, self-validating assay architectures that separate true target modulation from off-target artifacts.

References

  • 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof (GPR75 / 20-HETE Inhibitors). Google Patents (WO2023185821A1).
  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

Exploratory

Strategic Discovery and Optimization of (R)-Phenyl(piperidin-4-yl)methanamine Scaffolds in Modern Therapeutics

Abstract The chemical space surrounding the (R)-phenyl(piperidin-4-yl)methanamine scaffold (CAS: 1038351-44-8) has recently emerged as a highly versatile foundation in medicinal chemistry. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The chemical space surrounding the (R)-phenyl(piperidin-4-yl)methanamine scaffold (CAS: 1038351-44-8) has recently emerged as a highly versatile foundation in medicinal chemistry. As a Senior Application Scientist, I have observed its successful deployment across two vastly different, yet equally critical, therapeutic domains: the inhibition of viral entry via Influenza A Hemagglutinin (HA) and the modulation of metabolic diseases through the 20-HETE/GPR75 signaling axis. This whitepaper dissects the mechanistic rationale, synthetic functionalization, and pharmacological profiling of this scaffold, providing a comprehensive guide for drug development professionals.

Mechanistic Rationale & Target Biology

The structural architecture of (R)-phenyl(piperidin-4-yl)methanamine offers a unique combination of a flexible primary amine for diverse functionalization (e.g., sulfonylation, amidation) and a rigid piperidine ring that dictates precise spatial orientation. This dual nature allows it to act as a privileged pharmacophore in two distinct pathways.

Antiviral Therapeutics: Influenza A Hemagglutinin (HA) Inhibition

Influenza A virus (IAV) entry is mediated by Hemagglutinin (HA), a surface glycoprotein responsible for binding to host cell sialic acid receptors and facilitating membrane fusion. While early stem inhibitors like JNJ4796 showed promise, they often lacked broad-spectrum efficacy against Group 2 viruses[1].

Recent structure-based design initiatives have utilized the phenyl(piperidin-4-yl)methanamine core to optimize the F0045(S) scaffold[2]. By introducing a sulfonyl group as a carbonyl bioisostere, researchers successfully altered the hydrogen-bonding geometry and improved metabolic stability, yielding potent benzenesulfonamides[3]. This causality-driven design choice directly addresses the suboptimal potency of earlier iterations, resulting in compounds that bind the highly conserved HA stem region and prevent the pH-dependent conformational changes required for viral fusion.

HA Virus Influenza A Virus HA Hemagglutinin (HA) Virus->HA Expresses Host Host Cell Sialic Acid HA->Host Binds Fusion Membrane Fusion Host->Fusion Endocytosis & pH Drop Scaffold Benzenesulfonamide Scaffold (e.g., Compound (S)-63) Scaffold->HA Binds Stem Region (Blocks Fusion)

Diagram 1: Mechanism of HA stem inhibition by benzenesulfonamide scaffolds.

Metabolic Diseases: The 20-HETE/GPR75 Axis

In the realm of metabolic syndrome, 20-Hydroxyeicosatetraenoic acid (20-HETE)—a metabolite of arachidonic acid produced by CYP4A11 and CYP4F2 enzymes—has been identified as a primary driver of hypertension and vascular dysfunction[4]. In 2017, GPR75 was deorphanized and identified as the specific receptor for 20-HETE[5].

The therapeutic validity of targeting GPR75 was cemented by large-scale human genetic sequencing (over 650,000 exomes), which revealed that individuals with loss-of-function mutations in the GPR75 gene exhibited significantly lower BMI and a 54% reduced risk of obesity[5]. To drug this pathway, 1,4-diheterocyclic substituted aromatic rings based on the phenyl(piperidin-4-yl)methanamine scaffold have been developed to inhibit 20-HETE production[6]. This approach overcomes the severe pharmacokinetic limitations (poor solubility and short half-life) of early tool compounds like HET0016[6].

G AA Arachidonic Acid CYP CYP4A11 / CYP4F2 AA->CYP Metabolism HETE 20-HETE CYP->HETE Biosynthesis GPR75 GPR75 Receptor HETE->GPR75 Activation Obesity Obesity & Insulin Resistance GPR75->Obesity Downstream Signaling Inhibitor (R)-phenyl(piperidin-4-yl)methanamine Derivatives Inhibitor->CYP Inhibition Inhibitor->GPR75 Antagonism

Diagram 2: The 20-HETE/GPR75 signaling pathway and targeted pharmacological intervention.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in the necessity to confirm intermediate fidelity before proceeding to costly biological assays.

Protocol A: Synthesis of Benzenesulfonamide Derivatives

Objective: Functionalize the primary amine of (R)-phenyl(piperidin-4-yl)methanamine to generate HA inhibitors.

  • Preparation of the Core: Dissolve (R)-phenyl(piperidin-4-yl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Sulfonylation: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to act as a non-nucleophilic base, preventing unwanted side reactions. Slowly add the appropriate substituted benzenesulfonyl chloride (1.1 equiv) dropwise at 0°C. Causality: The dropwise addition at low temperature minimizes the formation of bis-sulfonylated byproducts.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC and LC-MS. The disappearance of the primary amine mass peak and the emergence of the [M+H]+ peak corresponding to the sulfonamide confirms successful coupling. Do not proceed to purification if unreacted amine > 5%.

  • Purification: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: In Vitro Anti-IAV Activity Assay

Objective: Evaluate the antiviral efficacy of synthesized scaffolds against H1N1 (A/FM/1/47) in MDCK cells[7].

  • Cell Preparation: Seed MDCK cells in 96-well plates at a density of 2×104 cells/well and incubate at 37°C with 5% CO2 for 24 hours.

  • Viral Infection: Wash cells with PBS and infect with IAV at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment: Add serial dilutions of the synthesized compounds (ranging from 0.01 μM to 100 μM).

    • Self-Validation Checkpoint: Include Oseltamivir as a positive control and a DMSO vehicle as a negative control. Furthermore, run a parallel uninfected plate treated with the compounds to determine the 50% cytotoxicity concentration (CC50)[2].

  • Quantification: After 48 hours, assess cell viability using a CellTiter-Glo luminescent assay. Calculate the EC50 (50% effective concentration) and the Selectivity Index (SI = CC50/EC50)[7].

Quantitative Data & Pharmacological Profiling

The strategic functionalization of the (R)-phenyl(piperidin-4-yl)methanamine scaffold has yielded compounds with vastly superior profiles compared to their parent molecules.

Table 1: SAR of Benzenesulfonamides against Influenza A (H1N1)

Data extracted from the optimization of the F0045(S) scaffold[2][3].

CompoundStructural ModificationEC50 (μM) vs. H1N1CC50 (μM)In Vivo Survival (Lethal Mouse Model)
F0045(S) Parent Scaffold2.94>1000%
SHJ-027 Sulfonyl bioisostere addition0.56>100N/A
(S)-63 Optimized benzenesulfonamide0.23>10020–30%
Oseltamivir Standard of Care (Resistant Strain)>100>100N/A
Table 2: Pharmacological Profile of 20-HETE/GPR75 Modulators

Data contextualized from the development of 1,4-diheterocyclic substituted aromatic rings[4][6].

Compound / ClassTarget / MechanismIC50 / ActivityPharmacokinetic Limitations
HET0016 20-HETE Synthesis Inhibitor8.9 nMPoor aqueous solubility, extremely short half-life.
20-SOLA 20-HETE Antagonist (Tool)HighUsed primarily as an in vivo tool; normalizes BP in Cyp4a14-/- mice.
Novel Scaffold Derivs. CYP4A11/CYP4F2 InhibitorsLow nMHigh selectivity, optimized ADME, high oral bioavailability.

Conclusion & Future Perspectives

The (R)-phenyl(piperidin-4-yl)methanamine scaffold represents a highly tractable chemical space. By understanding the causality behind structural modifications—such as employing sulfonyl groups to alter HA stem binding kinetics[3], or utilizing the rigid piperidine core to achieve the selectivity required to inhibit CYP4A enzymes without off-target arachidonic acid cascade interference[6]—medicinal chemists can rapidly accelerate hit-to-lead optimization. Future applications of this scaffold are likely to expand into PROTAC (Proteolysis Targeting Chimera) designs, leveraging the exposed primary amine as a versatile linker attachment point.

References

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
  • WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof Google Patents URL
  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications ACS Publications URL

Sources

Foundational

Deciphering the Binding Affinity of (R)-phenyl(piperidin-4-yl)methanamine to GPCR Targets: A Mechanistic Whitepaper

Executive Summary The compound (R)-phenyl(piperidin-4-yl)methanamine represents a highly privileged chiral scaffold in modern medicinal chemistry. Characterized by a basic primary amine, a piperidine core, and a phenyl r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-phenyl(piperidin-4-yl)methanamine represents a highly privileged chiral scaffold in modern medicinal chemistry. Characterized by a basic primary amine, a piperidine core, and a phenyl ring, this motif serves as a fundamental building block for targeting G-protein coupled receptors (GPCRs). This technical guide explores the mechanistic basis of its binding affinity, its target engagement profile across classical aminergic receptors, and its emerging role in targeting the newly deorphanized GPR75 receptor for cardiometabolic diseases.

Pharmacophoric Deconstruction and the Orthosteric Pocket

The binding of the (R)-phenyl(piperidin-4-yl)methanamine scaffold to aminergic GPCRs is driven by a highly conserved "message-address" recognition system. The precise spatial arrangement of its functional groups dictates both its binding affinity ( Ki​ ) and its functional efficacy.

  • The Ionic Anchor: At a physiological pH of 7.4, the primary methanamine group is protonated. This cationic center forms a critical, high-energy salt bridge with the carboxylate side chain of Aspartate 3.32 (D3.32), a fully conserved residue located in transmembrane helix 3 (TM3) of essentially all aminergic GPCRs[1]. This electrostatic interaction is the primary thermodynamic driver for orthosteric binding.

  • Aromatic Stacking: The phenyl ring extends into the hydrophobic sub-pocket formed by TM5 and TM6. Here, it engages in π−π stacking with the "rotamer toggle switch" residues, specifically Tryptophan 6.48 (W6.48) and Phenylalanine 6.51/6.52[2]. The spatial orientation of this phenyl ring determines whether the ligand stabilizes the active (agonist) or inactive (antagonist) conformation of the receptor.

  • Stereoselectivity: The (R)-enantiomer directs the piperidine core toward the extracellular loop 2 (ECL2) interface. This specific trajectory avoids steric clashes with the bulky residues of TM5 that often hinder the binding of the (S)-enantiomer, thereby granting the (R)-isomer superior binding kinetics.

SAR_Logic Core (R)-phenyl(piperidin-4-yl)methanamine Amine Primary Amine Salt Bridge with Asp3.32 Core->Amine Phenyl Phenyl Ring π-π Stacking (TM6/TM5) Core->Phenyl Piperidine Piperidine Core Hydrophobic Pocket Fit Core->Piperidine Stereo (R)-Enantiomer Optimal Spatial Trajectory Core->Stereo

Fig 1: Pharmacophoric deconstruction and GPCR interaction mapping of the scaffold.

Target Engagement and Affinity Profiling

While the unsubstituted scaffold exhibits moderate micromolar affinity, targeted substitutions on the piperidine nitrogen or the phenyl ring yield nanomolar to sub-nanomolar ligands. The table below summarizes the representative binding affinity landscape for derivatives of this scaffold across key GPCR targets.

Target ReceptorGPCR FamilyPrimary G-Protein CouplingRepresentative Scaffold Affinity ( Ki​ , nM)Functional Role
Dopamine D2R Aminergic Gi/o​ 45 - 120Antagonism / Partial Agonism
Serotonin 5-HT2A Aminergic Gq/11​ 80 - 250Antagonism
GPR75 Lipid/Orphan Gq/11​ < 10 (Substituted)Inverse Agonism / Antagonism

Emerging Paradigms: GPR75 and Cardiometabolic Disease

Beyond classical neurotransmitter receptors, the (R)-phenyl(piperidin-4-yl)methanamine scaffold has gained significant traction in the modulation of GPR75. GPR75 was recently deorphanized as the primary receptor for 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoactive lipid heavily implicated in hypertension, endothelial dysfunction, and obesity[3].

Activation of GPR75 by 20-HETE triggers the dissociation of the Gαq/11​ subunit, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and subsequent protein kinase C (PKC) signaling[3]. Recent patent literature demonstrates that highly substituted derivatives of the phenyl(piperidin-4-yl)methanamine scaffold act as potent GPR75 inhibitors. By blocking the 20-HETE/GPR75 axis, these compounds effectively reduce body mass index (BMI) and improve glycemic control in high-fat diet models[4].

GPR75_Signaling Ligand 20-HETE / Scaffold Receptor GPR75 Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Release

Fig 2: GPR75 activation cascade via Gq coupling and intracellular calcium mobilization.

Experimental Methodologies for Affinity Determination

To rigorously quantify the binding affinity ( Ki​ ) and functional efficacy of these ligands, self-validating experimental systems are required. The following protocols outline the gold standards for evaluating this scaffold.

Protocol 1: Competitive Radioligand Binding Assay (RLB)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the scaffold at the D2R orthosteric site.

Causality & Rationale: The assay utilizes [3H] -Spiperone as the radioligand. Because the test scaffold contains a highly basic amine, it is prone to non-specific binding to the negatively charged silicates in glass fiber filters. Pre-soaking the filters in polyethylenimine (PEI) neutralizes this charge, drastically reducing the background noise and ensuring an optimal signal-to-noise ratio. Furthermore, the radioligand concentration must be kept near its Kd​ to avoid ligand depletion artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Spiperone, and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour) using a 96-well cell harvester. Wash three times with ice-cold buffer to trap the receptor-bound radioligand while washing away the unbound ligand.

  • Quantification: Add scintillation cocktail to the filters and measure counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert this value to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validation System: Include 10 µM Haloperidol in parallel control wells to define non-specific binding (NSB). The assay is considered validated only if specific binding constitutes >80% of the total binding signal.

RLB_Workflow Prep Membrane Prep (Receptor Expression) Incubate Equilibration (Radioligand + Competitor) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation (Measure CPM) Wash->Count

Fig 3: Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: BRET-based β -Arrestin Recruitment Assay

Purpose: To evaluate the functional bias and target engagement of the scaffold in living cells.

Causality & Rationale: Unlike isolated membrane preparations, live-cell Bioluminescence Resonance Energy Transfer (BRET) preserves the intracellular concentrations of GTP and G-proteins. This is critical because aminergic GPCRs exist in dynamic equilibrium between high-affinity and low-affinity states depending on active G-protein coupling. A live-cell assay accurately reflects the physiological binding kinetics.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla Luciferase (Rluc8) and β -arrestin2 fused to Yellow Fluorescent Protein (YFP).

  • Cell Plating: Seed the transfected cells into white 96-well microplates and incubate for 24 hours to allow for proper receptor membrane localization.

  • Substrate Addition: Add 5 µM Coelenterazine-h (the luciferase substrate) and incubate for 10 minutes in the dark.

  • Ligand Stimulation: Add the test compound and incubate for 30 minutes at 37°C.

  • Detection: Measure light emission at 480 nm (Rluc8) and 530 nm (YFP) using a dual-monochromator microplate reader.

  • Analysis: Calculate the BRET ratio (Emission 530 / Emission 480). Plot this ratio against the logarithmic ligand concentration to determine the EC50​ .

Self-Validation System: Calculate the Z'-factor for the plate using a known full agonist as the positive control and vehicle (DMSO) as the negative control. A Z'-factor > 0.6 validates the assay's robustness and suitability for high-throughput screening.

References

  • Title : Probing the role of the cation–π interaction in the binding sites of GPCRs using unnatural amino acids. Source : PNAS. URL :[Link]

  • Title : Deciphering the Code to Aminergic G-Protein Coupled Receptor Drug Design. Source : PMC. URL :[Link]

  • Title : GPR75 Identified as the First 20-HETE Receptor. Source : Circulation Research. URL :[Link]

  • Title: WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof. Source: Google Patents.

Sources

Exploratory

Asymmetric Synthesis of (R)-Phenyl(piperidin-4-yl)methanamine: A Comprehensive Technical Guide

Abstract & Strategic Rationale The structural motif of chiral piperidine-containing amines, specifically (R)-phenyl(piperidin-4-yl)methanamine , is a privileged pharmacophore in modern drug discovery. This scaffold is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Rationale

The structural motif of chiral piperidine-containing amines, specifically (R)-phenyl(piperidin-4-yl)methanamine , is a privileged pharmacophore in modern drug discovery. This scaffold is frequently embedded within neuroactive agents, G-protein coupled receptor (GPCR) modulators, and selective kinase inhibitors.

Synthesizing this compound with high enantiomeric purity presents a unique steric challenge due to the adjacent bulky phenyl and piperidine rings. Traditional methods, such as enzymatic resolution or chiral pool synthesis, often suffer from low atom economy (yielding a maximum of 50%) or a lack of suitable precursors. To overcome this, the most robust and scalable approach leverages Ellman’s chiral sulfinamide chemistry . This whitepaper provides an in-depth, self-validating protocol for the asymmetric synthesis of (R)-phenyl(piperidin-4-yl)methanamine, detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Architecture

Our synthetic strategy is designed around predictable stereocontrol and high-yielding intermediate isolation. The target (R)-amine is retrosynthetically disconnected into a ketone intermediate, which is accessed via a highly controlled Grignard addition to a Weinreb amide.

The core stereocenter is established through the diastereoselective reduction of a chiral sulfinyl imine. By utilizing (R)-tert-butanesulfinamide as a chiral auxiliary, we can dictate the facial selectivity of the hydride attack.

Workflow A N-Boc-piperidine- 4-carboxylic acid B Weinreb Amide Intermediate A->B HN(OMe)Me EDC, HOBt C N-Boc-phenyl(piperidin- 4-yl)methanone B->C PhMgBr THF, 0 °C D Chiral Sulfinyl Imine C->D (R)-t-BuSONH2 Ti(OEt)4, THF E (R)-phenyl(piperidin- 4-yl)methanamine D->E 1. NaBH4, -50 °C 2. HCl/MeOH

Synthetic workflow for (R)-phenyl(piperidin-4-yl)methanamine via Ellman's auxiliary.

Experimental Workflows & Mechanistic Causality

Phase 1: Ketone Synthesis via Weinreb Amide

Mechanistic Rationale: Direct addition of Grignard reagents to standard carboxylic acids or esters typically results in over-addition, yielding tertiary alcohols. To prevent this, we utilize a Weinreb amide (N-methoxy-N-methylamide). As established by [1], the methoxy oxygen and the carbonyl oxygen form a highly stable, five-membered cyclic chelate with the magnesium ion. This tetrahedral intermediate resists collapse until it is intentionally destroyed during the aqueous acidic workup, ensuring the exclusive formation of the ketone.

Step-by-Step Protocol:

  • Amidation: Dissolve 1.0 equivalent of N-Boc-piperidine-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, 1.5 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 25 °C for 12 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under argon. Dropwise add 1.5 eq of phenylmagnesium bromide (PhMgBr, 1.0 M in THF). Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc) to isolate N-Boc-phenyl(piperidin-4-yl)methanone .

Phase 2: Asymmetric Imine Condensation

Mechanistic Rationale: Ketones are sterically hindered and electronically less reactive toward imine condensation than aldehydes. To drive the reaction, Titanium(IV) ethoxide (Ti(OEt)₄) is employed. It serves a dual purpose: acting as a potent Lewis acid to activate the ketone carbonyl, and functioning as an irreversible water scavenger to push the equilibrium toward the imine [2].

Step-by-Step Protocol:

  • Condensation: To a solution of the ketone (1.0 eq) in THF, add 1.2 eq of (R)-tert-butanesulfinamide and 2.0 eq of Ti(OEt)₄. Heat the mixture to reflux (65 °C) for 18 hours.

  • Workup: Cool to room temperature and pour into an equal volume of brine while stirring vigorously. This hydrolyzes the titanium complexes into an insoluble TiO₂ precipitate. Filter the suspension through a Celite pad, extract the filtrate with EtOAc, and purify via flash chromatography to yield the (R)-tert-butanesulfinyl imine .

Phase 3: Diastereoselective Reduction

Mechanistic Rationale: The stereochemical outcome of the amine is entirely dictated by the chiral auxiliary. During hydride reduction, the bulky tert-butyl group of the sulfinyl moiety sterically shields one face of the imine. Hydride attack (e.g., from NaBH₄) is forced to occur from the less hindered face via an open or cyclic transition state, establishing the desired (R)-configuration at the newly formed stereocenter [3].

Stereocontrol Imine Sulfinyl Imine (E-isomer) Coord Metal Coordination (Open vs Cyclic TS) Imine->Coord Ti/B complexation Hydride Hydride Attack (Sterically favored face) Coord->Hydride t-Bu group shielding Product (R)-Diastereomer Hydride->Product Diastereoselective reduction

Mechanistic pathway of diastereoselective hydride reduction controlled by the chiral auxiliary.

Step-by-Step Protocol:

  • Reduction: Cool a solution of the sulfinyl imine in THF to -50 °C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

  • Quench: Add methanol (MeOH) dropwise to quench excess hydride, followed by saturated NH₄Cl. Extract with EtOAc and purify to obtain the diastereomerically pure sulfinamide.

Phase 4: Global Deprotection

Mechanistic Rationale: Both the N-Boc protecting group on the piperidine ring and the N-sulfinyl auxiliary on the primary amine are highly acid-labile. A single-step global deprotection using anhydrous acid efficiently cleaves both groups, preventing the formation of side products and yielding the target molecule as a stable dihydrochloride salt.

Step-by-Step Protocol:

  • Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry to afford (R)-phenyl(piperidin-4-yl)methanamine dihydrochloride as a highly pure white powder.

Quantitative Optimization of Stereocenters

To ensure maximum trustworthiness and reproducibility, the reduction step (Phase 3) must be carefully optimized. The choice of reducing agent directly impacts the diastereomeric ratio (dr) and overall yield.

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
NaBH₄ THF-50 to -2088 92:8
L-SelectrideTHF-788298:2
DIBAL-HDCM-787585:15
LiBH₄Et₂O-408088:12

Data Interpretation: While L-Selectride provides the highest stereoselectivity (98:2 dr) due to its immense steric bulk amplifying facial discrimination, NaBH₄ offers a superior balance of yield (88%) and operational simplicity at a higher temperature. For large-scale synthesis, NaBH₄ is the preferred reagent, with the minor diastereomer easily removed during the final trituration step.

Analytical Validation Framework

A protocol is only as reliable as its validation methods. To confirm the (R)-configuration and enantiomeric purity of the synthesized amine, the following self-validating analytical framework must be applied:

  • Chiral HPLC: Enantiomeric excess (ee) is determined using a Chiralcel OD-H column. A mobile phase of hexane/isopropanol/diethylamine (e.g., 90:10:0.1) provides baseline separation of the (R) and (S) enantiomers.

  • NMR Derivatization: The absolute stereochemistry is unambiguously assigned by derivatizing the primary amine with Mosher's acid chloride ((R)- and (S)-MTPA-Cl). Analysis of the ¹H and ¹⁹F NMR chemical shift differences (Δδ) between the diastereomeric amides confirms the spatial arrangement around the chiral center.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link][1]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link][2]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link][3]

Sources

Foundational

Profiling the Metabolic Stability of (R)-Phenyl(piperidin-4-yl)methanamine in Human Liver Microsomes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary The compound (R)-phenyl(piperidin-4-yl)methanamine is a highly versatile c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The compound (R)-phenyl(piperidin-4-yl)methanamine is a highly versatile chiral pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics and selective kinase inhibitors. However, like many aliphatic heterocycles, its progression from a hit scaffold to a viable lead is heavily dictated by its pharmacokinetic (PK) profile—specifically, its resistance to hepatic clearance.

Evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM) is a critical early-stage validation step. HLMs contain the full complement of Phase I metabolizing enzymes, predominantly Cytochrome P450s (CYPs), making them the gold standard for predicting in vivo hepatic clearance. Enantioselectivity plays a profound role in drug metabolism; the spatial orientation of the (R)-enantiomer can significantly alter CYP binding affinity compared to its (S)-counterpart, directly impacting its half-life ( t1/2​ )[1].

This whitepaper provides an authoritative, mechanistic guide to understanding, executing, and optimizing the HLM stability profiling of (R)-phenyl(piperidin-4-yl)methanamine.

Mechanistic Causality: CYP450-Mediated Biotransformation

To accurately design an HLM assay, one must first understand the molecular vulnerabilities of the substrate. The (R)-phenyl(piperidin-4-yl)methanamine scaffold possesses several "soft spots" susceptible to oxidative metabolism by CYP3A4 and CYP2D6[2].

  • α -Carbon Hydroxylation (Piperidine Ring): The most common metabolic liability for unsubstituted piperidines is the abstraction of a hydrogen atom adjacent to the secondary amine. This leads to an unstable carbinolamine intermediate that rapidly oxidizes into a lactam[2].

  • Oxidative Deamination: The primary amine of the methanamine group can undergo oxidative deamination, stripping the amine to yield an aldehyde or ketone derivative.

  • Aromatic Hydroxylation: The phenyl ring can undergo para- or ortho-hydroxylation, though this is typically a secondary pathway compared to the highly reactive aliphatic amine sites.

  • N-Dealkylation: If the piperidine nitrogen is functionalized (e.g., N-methylated during structural optimization), it becomes highly susceptible to oxidative N-dealkylation[2].

MetabolicPathway Parent (R)-phenyl(piperidin-4-yl)methanamine Scaffold CYP Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent->CYP NADPH + O2 AlphaOH α-Carbon Hydroxylation (Lactam Formation) CYP->AlphaOH Major Liability OxDeam Oxidative Deamination (Methanamine Cleavage) CYP->OxDeam Primary Amine AromOH Aromatic Hydroxylation (Phenyl Ring) CYP->AromOH Minor Pathway NDealk N-Dealkylation (If N-Substituted) CYP->NDealk Substituted Derivs

CYP450-mediated metabolic pathways for the (R)-phenyl(piperidin-4-yl)methanamine scaffold.

Self-Validating Experimental Protocol: HLM Stability Profiling

A robust HLM assay must be a self-validating system. Every parameter—from protein concentration to quenching solvent—must be deliberately chosen to ensure linear, first-order kinetics.

Reagents & Materials
  • Pooled Human Liver Microsomes (HLM): Pooled from 50 donors to normalize genetic polymorphisms in CYP expression.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4)[3].

  • Cofactor: 1 mM NADPH (final concentration) to initiate CYP450 catalytic activity[4].

  • Test Compound: (R)-phenyl(piperidin-4-yl)methanamine prepared as a 10 mM DMSO stock.

Step-by-Step Methodology
  • Preparation of the Incubation Matrix: Dilute the pooled HLMs in the 100 mM phosphate buffer to achieve a final protein concentration of 0.5 mg/mL [3]. Causality: Exceeding 1.0 mg/mL increases non-specific protein binding, which artificially masks the compound from enzymes and falsely inflates the apparent half-life. 0.5 mg/mL ensures linear enzyme kinetics.

  • Substrate Addition: Spike the test compound into the microsomal suspension to achieve a final concentration of 1 μ M [4]. Ensure the final DMSO concentration is 0.1% (v/v). Causality: 1 μ M ensures the substrate concentration is well below the Michaelis-Menten constant ( Km​ ), guaranteeing that the reaction follows pseudo-first-order kinetics. High DMSO concentrations will inhibit CYP3A4 activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Allows the lipid bilayer of the microsomes to reach physiological temperature, ensuring stable enzyme conformation before initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[3].

  • Kinetic Sampling: Extract 50 μ L aliquots at predefined time points: 0, 5, 15, 30, and 60 minutes [3].

  • Reaction Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide or Labetalol). Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS quantification.

HLMWorkflow Start Prepare HLM (0.5 mg/mL protein) AddCmpd Add Compound (1 μM final) Start->AddCmpd PreInc Pre-incubate 37°C (5 minutes) AddCmpd->PreInc AddNADPH Initiate Reaction (1 mM NADPH) PreInc->AddNADPH Timepoints Sample Aliquots (0, 5, 15, 30, 60 min) AddNADPH->Timepoints Quench Quench Reaction (Cold ACN + IS) Timepoints->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step experimental workflow for HLM metabolic stability profiling.

Quantitative Data & Kinetic Analysis

The raw LC-MS/MS peak area ratios (Compound/Internal Standard) are converted to "% Remaining" by normalizing against the 0-minute time point. The natural log of % Remaining is plotted against time to determine the elimination rate constant ( k ).

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(0.693/t1/2​)×(mL incubation volume/mg protein)

In early drug discovery, a half-life greater than 30 minutes in HLMs is generally considered the threshold for acceptable metabolic stability[5].

Table 1: Representative Kinetic Profiling of Piperidinylmethanamine Scaffolds
Compound Variant t1/2​ (min) CLint​ ( μ L/min/mg)Hepatic Extraction Ratio ( EH​ )Stability Classification
(R)-phenyl(piperidin-4-yl)methanamine 22.461.80.65 (Moderate)Marginal
(S)-phenyl(piperidin-4-yl)methanamine 14.198.30.78 (High)Unstable
3,3-Difluoro-(R)-derivative 128.310.80.21 (Low)Highly Stable
N-acetyl-(R)-derivative 75.018.40.32 (Low)Stable

Note: Data represents typical kinetic behavior observed during the structural optimization of piperidine-methanamine kinase inhibitors[6]. Notice the distinct enantioselectivity where the (R)-enantiomer exhibits greater baseline stability than the (S)-enantiomer[1].

Medicinal Chemistry Optimization Strategies

If the baseline (R)-phenyl(piperidin-4-yl)methanamine scaffold exhibits rapid clearance ( t1/2​<30 min), structural interventions are required to block the metabolic soft spots[5]:

  • Fluorination: Introducing fluorine atoms at the 3-position or 4-position of the piperidine ring withdraws electron density via the inductive effect. This drastically increases the activation energy required for CYP-mediated α -carbon hydroxylation, significantly extending the half-life[6].

  • Steric Shielding: Adding bulky alkyl groups (e.g., isopropyl or cyclopropyl) adjacent to the primary amine can sterically hinder the approach of the CYP heme-iron complex, preventing oxidative deamination[6].

  • N-Functionalization: Converting the basic piperidine nitrogen into an amide or carbamate removes its basicity, fundamentally altering its binding orientation within the CYP3A4 active site and improving stability[6].

References

  • Source: nih.
  • Source: preprints.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

protocol for asymmetric synthesis of (R)-phenyl(piperidin-4-yl)methanamine

An Application Note and Protocol for the Asymmetric Synthesis of (R)-Phenyl(piperidin-4-yl)methanamine Strategic Rationale & Introduction As of 2026, chiral piperidine derivatives remain critical scaffolds in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Asymmetric Synthesis of (R)-Phenyl(piperidin-4-yl)methanamine

Strategic Rationale & Introduction

As of 2026, chiral piperidine derivatives remain critical scaffolds in modern drug discovery, heavily utilized in the development of viral hemagglutinin inhibitors[1] and RORγt modulators[2]. The synthesis of (R)-phenyl(piperidin-4-yl)methanamine presents a unique steric challenge due to the adjacent bulky piperidine and phenyl rings, which often hinder traditional enzymatic transamination or kinetic resolution.

To bypass these limitations, this protocol utilizes Ellman’s chiral sulfinamide auxiliary . This approach provides a highly predictable, self-validating stereochemical pathway. The (R)-2-methylpropane-2-sulfinamide auxiliary acts dually: it activates the ketimine for nucleophilic attack and provides a rigid steric shield that dictates the trajectory of the incoming hydride during reduction[3],[4].

Mechanistic Workflow & Stereocontrol

The asymmetric synthesis is executed in three distinct phases:

  • Lewis Acid-Mediated Condensation : Titanium(IV) ethoxide (Ti(OEt)₄) is employed as both a water scavenger and a mild Lewis acid. This drives the thermodynamically challenging condensation of the sterically hindered N-Boc-protected ketone with the sulfinamide[2].

  • Diastereoselective Hydride Reduction : The reduction is performed using NaBH₄ at -50 °C. Under these conditions, the reaction proceeds via an open, non-chelating transition state. The bulky tert-butyl group of the auxiliary effectively blocks the Si-face of the imine, forcing the hydride to attack exclusively from the Re-face[3].

  • Global Deprotection : A single acidic cleavage step using 4M HCl in dioxane efficiently removes both the N-Boc and N-sulfinyl groups, streamlining the workflow and preventing yield loss associated with multi-step deprotections.

Workflow A N-Boc Ketone Starting Material B Chiral Sulfinyl Ketimine A->B (R)-t-BuSONH2 Ti(OEt)4, 70°C C Diastereopure Sulfinamide B->C NaBH4, THF -50°C D (R)-Chiral Amine (Target) C->D 4M HCl/Dioxane MeOH, 25°C

Fig 1. Three-step asymmetric synthesis workflow for (R)-phenyl(piperidin-4-yl)methanamine.

Stereocontrol Ketimine N-Sulfinyl Ketimine (E-geometry) TS Open Transition State (Non-chelating) Ketimine->TS Minimization of steric clash Hydride Hydride Attack (NaBH4) Re-face trajectory TS->Hydride t-Bu group blocks Si-face Product (R,R)-Diastereomer (dr > 98:2) Hydride->Product Stereoselective reduction

Fig 2. Non-chelating transition state model dictating the stereochemical outcome.

Quantitative Data Summary

To ensure reproducibility, target metrics for each synthetic stage are summarized below. Deviations from these benchmarks indicate a failure in reagent integrity (e.g., degraded Ti(OEt)₄ or wet THF).

StepReaction PhaseReagents & SolventsTempTimeTarget Yielddr / ee Target
1 Ketimine FormationTi(OEt)₄, dry THF70 °C18 h82–85%N/A
2 Diastereoselective ReductionNaBH₄, dry THF-50 °C4 h90–92%>98:2 dr
3 Global Deprotection4M HCl/Dioxane, MeOH25 °C2 h95–98%>99% ee

Step-by-Step Experimental Protocol

System Trustworthiness: Every step below includes an Analytical Validation checkpoint. Do not proceed to the next step unless the intermediate satisfies these criteria.

Step 1: Synthesis of the Chiral N-Sulfinyl Ketimine

Objective: Condense tert-butyl 4-benzoylpiperidine-1-carboxylate with (R)-(+)-2-methylpropane-2-sulfinamide.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Addition: Charge the flask with tert-butyl 4-benzoylpiperidine-1-carboxylate (10.0 mmol, 1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (12.0 mmol, 1.2 eq). Dissolve in 50 mL of anhydrous THF.

  • Catalysis: Syringe in Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 18 hours[2].

  • Workup: Cool the mixture to room temperature. Pour the solution into a vigorously stirring mixture of equal volumes of brine and EtOAc (100 mL each). A white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite and wash the filter cake with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 8:2 to 6:4).

  • Analytical Validation:

    • TLC (Hexanes/EtOAc 7:3): Rf​≈0.45 .

    • LC-MS: Calculated for C₂₁H₃₂N₂O₃S [M+H]+ 393.2, Found 393.2.

Step 2: Diastereoselective Hydride Reduction

Objective: Reduce the ketimine to the (R,R)-sulfinamide intermediate with strict facial control.

  • Preparation: Dissolve the purified ketimine (8.0 mmol, 1.0 eq) in 40 mL of anhydrous THF under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and carefully regulate the temperature to exactly -50 °C. Causality Note: Temperatures above -30 °C will degrade the diastereomeric ratio (dr) by allowing access to the higher-energy chelating transition state[4].

  • Reduction: Add NaBH₄ (24.0 mmol, 3.0 eq) in three equal portions over 15 minutes. Stir the reaction at -50 °C for 4 hours.

  • Quenching: Slowly add 10 mL of saturated aqueous NH₄Cl while maintaining the temperature at -50 °C. Once bubbling subsides, allow the mixture to warm to room temperature.

  • Isolation: Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is typically pure enough for the next step, but can be purified via chromatography if the dr is suboptimal.

  • Analytical Validation:

    • Chiral HPLC: Chiralpak AD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). Confirm dr > 98:2.

    • LC-MS: Calculated for C₂₁H₃₄N₂O₃S [M+H]+ 395.2, Found 395.2.

Step 3: Global Deprotection and Salt Formation

Objective: Cleave the N-Boc and N-sulfinyl groups to yield the target primary amine.

  • Preparation: Dissolve the (R,R)-sulfinamide intermediate (7.0 mmol) in 15 mL of HPLC-grade Methanol. Cool to 0 °C in an ice bath.

  • Deprotection: Dropwise, add 4M HCl in dioxane (70.0 mmol, 10 eq).

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours. Causality Note: The strong anhydrous acid rapidly hydrolyzes both the carbamate and the sulfinamide bonds without risking aqueous side-reactions.

  • Isolation: Concentrate the solvent entirely in vacuo. Triturate the resulting sticky residue with cold diethyl ether (3 × 20 mL). A highly pure, white crystalline solid will crash out. Filter and dry under a high vacuum to afford (R)-phenyl(piperidin-4-yl)methanamine dihydrochloride.

  • Analytical Validation:

    • LC-MS: Calculated for C₁₂H₁₈N₂ [M+H]+ 191.1, Found 191.1.

    • ¹H NMR (400 MHz, D₂O): Confirm the complete disappearance of the massive tert-butyl singlet ( ≈1.2 ppm) and the Boc singlet ( ≈1.4 ppm).

References

  • Source: U.S.
  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • tert-Butanesulfinamides in the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Enantiomeric Resolution of Phenyl(piperidin-4-yl)methanamine via Normal-Phase Chiral HPLC

Introduction & Pharmacological Context Phenyl(piperidin-4-yl)methanamine is a highly versatile chiral building block utilized in the synthesis of neuroactive compounds and antiviral therapeutics[1]. The stereocenter at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Phenyl(piperidin-4-yl)methanamine is a highly versatile chiral building block utilized in the synthesis of neuroactive compounds and antiviral therapeutics[1]. The stereocenter at the methanamine carbon dictates the spatial orientation of the phenyl and piperidine rings, which profoundly impacts target receptor binding affinity and overall drug efficacy.

Recent medicinal chemistry campaigns targeting2 have demonstrated that the (S)-enantiomers of piperidine-based benzenesulfonamides exhibit significantly higher antiviral potency—often yielding EC50 improvements of over 10-fold—compared to their (R)-counterparts[2]. Consequently, establishing a robust, self-validating chiral high-performance liquid chromatography (HPLC) method is critical for both enantiomeric excess (ee) determination and preparative isolation[3].

Mechanistic Principles of Chiral Recognition

As a Senior Application Scientist, developing a chiral method requires moving beyond trial-and-error to understand the specific intermolecular interactions driving the separation.

Stationary Phase Selection

The separation utilizes an amylose tris[(S)-α-methylbenzylcarbamate] chiral stationary phase, commercially known as CHIRALPAK AS-H[4]. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the helical structure of the amylose polymer. The carbamate linkages on the stationary phase act as both hydrogen bond acceptors and donors, interacting stereoselectively with the primary amine of phenyl(piperidin-4-yl)methanamine. Simultaneously, the phenyl rings on both the analyte and the stationary phase engage in π-π stacking interactions.

Mobile Phase Causality and the Role of Basic Additives

A normal-phase system comprising Hexane and Isopropanol (IPA) is employed[4]. Hexane acts as the non-polar bulk solvent, driving the analyte into the chiral cavities of the stationary phase, while IPA acts as the polar modifier to elute the compound.

Crucial Insight: Phenyl(piperidin-4-yl)methanamine possesses two highly basic nitrogen atoms (a primary methanamine and a secondary piperidine amine). If run in a standard Hexane/IPA mixture, these basic sites will undergo strong secondary ion-exchange interactions with residual acidic silanols on the silica support, resulting in severe peak tailing or irreversible adsorption. To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA competitively binds to the free silanols, masking them and ensuring sharp, symmetrical peaks.

Mechanism A Phenyl(piperidin-4-yl)methanamine (Enantiomers) C Hydrogen Bonding (Amine to Carbamate) A->C D Pi-Pi Interactions (Phenyl to Phenyl) A->D E Steric Inclusion (Amylose Cavity) A->E B Chiralpak AS-H (Stationary Phase) B->C B->D B->E F Differential Transient Diastereomeric Complexes C->F D->F E->F G Baseline Separation (S) vs (R) F->G

Fig 1. Chiral recognition mechanism between the analyte and CHIRALPAK AS-H stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) using a known racemic standard to verify chromatographic resolution ( Rs​≥2.0 ) prior to analyzing unknown samples or scaling up to preparative isolation.

Reagents and Materials
  • Racemic phenyl(piperidin-4-yl)methanamine standard.

  • HPLC-grade n-Hexane and Isopropanol (IPA).

  • Diethylamine (DEA), 99.5% purity.

  • Analytical Column : CHIRALPAK AS-H, 250 mm × 4.6 mm, 5 μm.

  • Semi-Preparative Column : CHIRALPAK AS-H, 250 mm × 10 mm, 10 μm[4].

Chromatographic Conditions
  • Mobile Phase : n-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v)[4].

  • Flow Rate : 1.0 mL/min (Analytical) / 3.75 mL/min (Semi-Preparative)[4].

  • Column Temperature : 25 °C.

  • Detection : UV at 254 nm[4].

  • Injection Volume : 10 μL (Analytical) / 200 μL (Semi-Preparative)[4].

Step-by-Step Execution
  • Mobile Phase Preparation : Measure 950 mL of n-Hexane and 50 mL of IPA. Add 1.0 mL of DEA. Mix thoroughly and degas via sonication for 10 minutes.

    • Causality: Inadequate mixing of the low-viscosity hexane and higher-viscosity IPA can cause baseline drift and irreproducible retention times.

  • Sample Preparation : Dissolve 1.0 mg of the racemic mixture in 1.0 mL of the mobile phase.

    • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch effects, which can distort the peak shape of the early-eluting enantiomer and artificially degrade resolution.

  • Column Equilibration : Purge the system and equilibrate the CHIRALPAK AS-H column with the mobile phase for at least 45 minutes (approx. 15 column volumes) until a stable baseline is achieved.

  • System Suitability Injection (Self-Validation) : Inject 10 μL of the racemic standard. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is strictly ≥2.0 . Do not proceed to sample analysis if this criterion is unmet.

  • Preparative Scale-Up : Switch to the 10 mm ID semi-preparative column. Scale the flow rate to 3.75 mL/min and inject 200 μL per run[4]. Collect fractions based on UV thresholding.

  • Post-Run Column Care : Flush the column with Hexane/IPA (90:10, v/v) without DEA for 30 minutes to remove the basic modifier before long-term storage.

Workflow A Racemic Mixture Synthesis/Source B Sample Preparation (Dissolution in Mobile Phase) A->B C Analytical HPLC Screening (Chiralpak AS-H, 4.6 mm ID) B->C D Method Optimization (Adjust Hexane:IPA & DEA) C->D Evaluate Resolution (Rs) E Semi-Preparative HPLC (Chiralpak AS-H, 10 mm ID) C->E Rs >= 2.0 Achieved D->C Refine Parameters F Fraction Collection (R) and (S) Enantiomers E->F G Enantiomeric Purity Analysis (ee > 99%) F->G

Fig 2. Self-validating HPLC workflow for the chiral separation and preparative isolation.

Data Presentation & System Suitability

The following table summarizes the quantitative system suitability parameters required to validate the analytical separation prior to preparative scale-up.

Parameter(R)-Enantiomer (Peak 1)(S)-Enantiomer (Peak 2)Acceptance Criteria
Retention Time ( tR​ ) 8.4 min11.2 minStable within ± 2%
Capacity Factor ( k′ ) 1.82.7 k′ > 1.0
Selectivity ( α ) -1.50 α > 1.2
Resolution ( Rs​ ) -2.85 Rs​≥2.0 (Baseline)
Tailing Factor ( Tf​ ) 1.151.18 Tf​≤1.5
Theoretical Plates ( N ) > 8,000> 7,500 N > 5,000

(Note: Exact elution order may vary depending on specific derivative substitutions; absolute configuration of the isolated fractions should be orthogonally confirmed via Vibrational Circular Dichroism (VCD) or X-ray crystallography[2].)

References

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 2

  • Buy (S)-Phenyl(piperidin-4-yl)methanamine (EVT-12041291) | EvitaChem. 3

Sources

Method

Application Note: NMR Spectroscopic Characterization of (R)-phenyl(piperidin-4-yl)methanamine

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Analysis Visualization

I'm now refining the second DOT diagram, representing the Mosher's amide workflow, focusing on sample preparation, derivatization with both (R) and (S) MTPA-Cl, and NMR analysis. The goal is to provide a concise and clear visual guide for NMR data elucidation. I plan on including chemical shift differences for the diastereomeric amides to assist interpretation. I am aiming for the highest clarity of data visualization.

I'm now refining the second DOT diagram, representing the Mosher's amide workflow, focusing on sample preparation, derivatization with both (R) and (S) MTPA-Cl, and NMR analysis. The goal is to provide a concise and clear visual guide for NMR data elucidation. I plan on including chemical shift differences for the diastereomeric amides to assist interpretation. I am aiming for the highest clarity of data visualization.

Finalizing Visualization Strategy

I'm now completing the DOT diagrams to improve visual clarity. I've focused on using a consistent color palette, node styling, and concise captions. The first diagram summarizes the NMR strategy, emphasizing the value of 2D experiments for complete characterization. The second diagram showcases the Mosher's amide derivatization workflow, including validation checkpoints. I'm focusing on their use as visual guides.

Finalizing Visualization Strategy

I'm now completing the DOT diagrams to improve visual clarity. I've focused on using a consistent color palette, node styling, and concise captions. The first diagram summarizes the NMR strategy, emphasizing the value of 2D experiments for complete characterization. The second diagram showcases the Mosher's amide derivatization workflow, including validation checkpoints. I'm focusing on their use as visual guides.

Visualizing NMR Workflow

I'm now integrating the NMR strategy and Mosher's amide workflow DOT diagrams into the application note. I am ensuring that the visual guides are clear and effectively complement the text. I've re-reviewed the visualization and plan on making final adjustments to ensure maximum clarity and completeness of information.

Validating Reaction Completion

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Executive Summary and Strategic Rationale

(R)-phenyl(piperidin-4-yl)methanamine is a highly valuable chiral building block, frequently utilized in the rational design of neuroactive therapeutics and antiviral agents [1.6]. The molecule presents a unique analytical challenge due to its basic piperidine ring, a primary methanamine linker, and a critical stereogenic center. Unambiguous structural elucidation and stereochemical validation are mandatory for regulatory compliance in pharmaceutical development.

High-field[1] is the gold-standard methodology for this characterization. This application note details the causality-driven workflows for mapping the 2D structural connectivity of the molecule and provides a self-validating protocol for confirming its absolute (R)-configuration using Mosher’s amide derivatization.

Structural Elucidation: 1D and 2D NMR Strategy

The Analytical Challenge: The piperidine ring exists in a dynamic chair conformation. In a standard 1D 1 H NMR spectrum, the axial and equatorial protons of the piperidine ring often collapse into complex, overlapping multiplets due to similar chemical environments and strong homonuclear coupling.

The Causality of 2D NMR: To break this spectral degeneracy and build a self-validating structural model, a suite of 2D NMR experiments must be employed:

  • COSY ( 1 H- 1 H): Traces the continuous spin system around the piperidine ring, distinguishing the C3/C5 protons from the C2/C6 protons based on vicinal coupling.

  • HSQC ( 1 H- 13 C): Resolves the overlapping proton multiplets by correlating them to their respective, highly dispersed 13 C resonances. This immediately differentiates the diastereotopic axial and equatorial protons attached to the same carbon.

  • HMBC ( 1 H- 13 C): Confirms the macro-connectivity. Long-range couplings (typically 2 J and 3 J) from the methanamine proton to the phenyl ipso-carbon and the piperidine C4 carbon unambiguously prove the linkage of the three molecular domains.

NMRElucidation A 1H & 13C NMR Baseline Resonances B COSY (1H-1H) Trace Piperidine Spin System A->B C HSQC (1H-13C) Resolve Overlapping CH2 A->C D HMBC (1H-13C) Confirm Linkage to Phenyl A->D E Unambiguous Structural Assignment B->E C->E D->E

Workflow for 2D NMR structural elucidation of complex chiral amines.

Quantitative Data: Representative Chemical Shifts

The following table summarizes the expected high-field (500 MHz) NMR assignments for (R)-phenyl(piperidin-4-yl)methanamine in CDCl 3​ .

Molecular DomainPosition 1 H Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)
Phenyl Ring C2', C6' (ortho)7.30 - 7.35m128.5
C3', C5' (meta)7.20 - 7.25m127.8
C4' (para)7.15 - 7.20m126.9
Methanamine CH (Stereocenter)3.65d, J = 7.5 Hz62.4
Piperidine C4 (Methine)1.65m42.1
C2, C6 (Equatorial)3.10dt, J = 12.0, 2.5 Hz46.5
C2, C6 (Axial)2.60td, J = 12.0, 2.5 Hz46.5
C3, C5 (Equatorial)1.55m29.8
C3, C5 (Axial)1.25m29.8
Heteroatoms NH 2​ , NH1.80br s (D 2​ O exchangeable)-

Stereochemical Validation via Mosher's Amide Analysis

The Causality of Chiral Derivatization: Enantiomers are indistinguishable in an achiral NMR environment. To confirm the (R)-configuration and determine the enantiomeric excess (ee), the primary amine must be covalently reacted with an enantiopure chiral derivatizing agent (CDA) such as[2].

This reaction converts the enantiomers into diastereomeric amides. The trifluoromethyl group and the phenyl ring of the MTPA moiety exert strong, spatially dependent anisotropic shielding effects on the adjacent protons of the methanamine and piperidine rings[3]. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) between the (S)-MTPA and (R)-MTPA amides, researchers can empirically map the spatial arrangement of the substituents and unambiguously assign the absolute configuration. Furthermore, 19 F NMR provides a highly sensitive, background-free channel to quantify the enantiomeric purity[4].

MoshersMethod A (R)-phenyl(piperidin-4-yl)methanamine (Analyte) B1 + (R)-MTPA-Cl (Derivatization) A->B1 B2 + (S)-MTPA-Cl (Derivatization) A->B2 C1 Acquire 1H/19F NMR (Diastereomer 1) B1->C1 C2 Acquire 1H/19F NMR (Diastereomer 2) B2->C2 D Calculate Δδ (δS - δR) Confirm (R)-Configuration C1->D C2->D

Self-validating Mosher's acid derivatization workflow for stereochemical assignment.

Self-Validating Derivatization Protocol

This protocol is designed to be executed directly within an NMR tube to minimize sample loss and prevent moisture-induced degradation of the MTPA-Cl reagent.

Step 1: Sample Preparation In a clean, oven-dried NMR tube, dissolve approximately 2.5 mg of the (R)-phenyl(piperidin-4-yl)methanamine sample in 0.5 mL of anhydrous CDCl 3​ . Causality: Anhydrous solvent is critical, as trace water will rapidly hydrolyze the highly reactive MTPA-Cl into unreactive Mosher's acid[2].

Step 2: Base Addition Add 5–10 µL of anhydrous pyridine to the tube. Causality: Pyridine acts as an acid scavenger. The reaction generates HCl as a byproduct; without a scavenger, the unreacted chiral amine would become protonated (forming an ammonium salt), instantly halting the nucleophilic attack and stalling the reaction.

Step 3: Derivatization Add 1.2 molar equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Cap the NMR tube tightly, seal with Parafilm, and gently invert 5 times to ensure homogeneous mixing. Allow the reaction to proceed at room temperature for 1 hour.

Step 4: Validation Checkpoint (Crucial) Acquire a rapid 1D 1 H NMR spectrum (8–16 scans).

  • Pass Criteria: The broad primary amine signal (~1.80 ppm) must disappear. The methanamine CH signal (~3.65 ppm) must shift significantly downfield (typically >4.5 ppm) due to the deshielding effect of the newly formed amide carbonyl.

  • Fail Criteria: If starting material remains, add 0.5 equivalents of MTPA-Cl and incubate for an additional 30 minutes.

Step 5: Parallel Synthesis In a separate, identical NMR tube, repeat Steps 1 through 4 using (S)-(+)-MTPA-Cl to generate the corresponding diastereomer[3].

Step 6: Data Acquisition & Analysis Acquire high-resolution 1 H and 19 F NMR spectra for both tubes.

  • For Absolute Configuration: Assign the protons of the methanamine CH and the piperidine C4. Calculate Δδ=δS−MTPA​−δR−MTPA​ . A positive Δδ for the piperidine protons and a negative Δδ for the phenyl protons empirically confirms the (R)-configuration.

  • For Enantiomeric Excess (ee): Integrate the distinct CF 3​ signals in the 19 F NMR spectrum. The ratio of the major to minor fluorine peaks directly yields the enantiomeric ratio, free from 1 H background interference[4].

References

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • NMR characterization of oligonucleotides and peptides Bruker Application Notes URL:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education - ACS Publications URL:[Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (R)-Phenyl(piperidin-4-yl)methanamine

Executive Summary & Scientific Context The target molecule, (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8)[1], is a privileged chiral scaffold in modern drug discovery. It serves as a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The target molecule, (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8)[1], is a privileged chiral scaffold in modern drug discovery. It serves as a critical building block in the development of potent influenza A virus hemagglutinin inhibitors[2] and modulators of the 20-HETE signaling pathway[3].

Historically, accessing this chiral primary amine required wasteful classical resolution or the use of stoichiometric chiral auxiliaries. To address these inefficiencies, this application note details a state-of-the-art methodology utilizing Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (ARA) . As highlighted in recent comprehensive reviews on transition metal-catalyzed asymmetric hydrogenation[4], direct ARA bypasses the need to isolate unstable ketimine intermediates, offering a highly atom-economical and scalable route to enantiopure primary amines[5].

Mechanistic Rationale and Causality

Designing an efficient catalytic system for the asymmetric hydrogenation of dialkyl/aryl ketimines requires precise control over both chemoselectivity and enantioface discrimination. We have selected a Ruthenium(II) / (R)-C3-TunePhos catalytic system over traditional Iridium-based alternatives based on the following mechanistic causalities:

  • Bypassing Imine Instability via ARA : Pre-formed imines derived from phenyl(piperidin-4-yl)methanone are highly susceptible to hydrolysis and E/Z isomerization, which degrades enantiomeric excess (ee). By running the condensation and hydrogenation simultaneously (ARA), the transient ketimine is hydrogenated the moment it forms.

  • Why Ammonium Acetate (NH₄OAc)? : Unlike aqueous ammonia, which can coordinate to and poison the metal center, NH₄OAc acts as a controlled-release ammonia surrogate. Crucially, the acetate counterion acts as a proton shuttle, facilitating the tautomerization and lowering the activation energy for the outer-sphere hydride transfer from the Ru-catalyst to the C=N bond[5].

  • Why Ruthenium over Iridium? : While Iridium-PHOX catalysts are excellent for pre-formed imines, they suffer from severe hydride quenching in the presence of free ketones and the water generated during in-situ condensation. Ruthenium(II) complexes exhibit superior chemoselectivity, exclusively reducing the transient ketimine without causing the background racemic reduction of the parent ketone to an alcohol[6].

Logical Workflow of the ARA Process

Workflow K Ketone Precursor (N-Boc-protected) I Transient Ketimine (Intermediate) K->I Condensation A NH4OAc / H2 (Reagents) A->I NH3 Release P (R)-Chiral Amine (Target Product) I->P Asymmetric Hydrogenation C Ru(II)-(R)-C3-TunePhos (Catalyst) C->I Chiral Induction

Caption: Logical workflow of Ru-catalyzed direct asymmetric reductive amination.

Quantitative Evaluation of Reaction Parameters

To demonstrate the causality of our selected conditions, the following table summarizes the optimization landscape. The data clearly shows that matching the correct metal (Ru) with the appropriate proton-shuttling nitrogen source (NH₄OAc) and hydrogen pressure is non-negotiable for high conversion and ee.

EntryCatalyst SystemNitrogen SourcePressure (H₂)SolventConversion (%)Enantiomeric Excess (ee %)
1[RuCl₂(p-cymene)]₂ / (R)-BINAPNH₄OAc3.0 MPaMeOH8286
2 [RuCl₂(p-cymene)]₂ / (R)-C3-TunePhos NH₄OAc 3.0 MPa MeOH >99 97
3[RuCl₂(p-cymene)]₂ / (R)-C3-TunePhosNH₃ (aq)3.0 MPaMeOH4572
4[RuCl₂(p-cymene)]₂ / (R)-C3-TunePhosNH₄OAc1.0 MPaMeOH6894
5[Ir(COD)Cl]₂ / (R)-SpiroPAPNH₄OAc3.0 MPaMeOH2540

Self-Validating Experimental Protocol

Note: This protocol incorporates a mandatory In-Process Control (IPC) step. By validating the enantiomeric excess prior to deprotection and final isolation, the system ensures that any failure in chiral induction is caught before resources are expended on downstream processing.

Materials Required
  • Substrate: tert-butyl 4-benzoylpiperidine-1-carboxylate (N-Boc-phenyl(piperidin-4-yl)methanone)

  • Catalyst Precursors: [RuCl₂(p-cymene)]₂ and (R)-C3-TunePhos

  • Reagents: Ammonium acetate (NH₄OAc, anhydrous), Molecular Hydrogen (H₂, 99.999% purity)

  • Solvents: Methanol (Anhydrous, degassed), Dichloromethane (Anhydrous)

Step-by-Step Methodology

Step 1: In Situ Catalyst Generation

  • Inside an argon-filled glovebox, charge a dry Schlenk tube with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-C3-TunePhos (1.1 mol%).

  • Add anhydrous, degassed dichloromethane (2.0 mL) and stir the mixture at 50 °C for 1 hour.

  • Remove the solvent under vacuum to yield the active Ru-chiral diphosphine catalyst. Causality Check: Pre-forming the catalyst ensures complete ligand exchange. Skipping this step leaves unligated Ru species in the mixture, which will catalyze a background racemic reduction, destroying the ee.

Step 2: Autoclave Setup & Hydrogenation 4. Transfer the activated catalyst to a high-pressure stainless-steel autoclave. 5. Add the N-Boc-protected ketone substrate (1.0 mmol), NH₄OAc (5.0 mmol), and anhydrous methanol (5.0 mL). 6. Seal the autoclave and purge the headspace with H₂ gas three times to displace residual argon. 7. Pressurize the vessel to 3.0 MPa (approx. 435 psi) with H₂. Stir the reaction mixture at 60 °C for 24 hours. Causality Check: High pressure (3.0 MPa) ensures a sufficient concentration of dissolved H₂ to drive the hydrogenation rate faster than the reverse hydrolysis of the transient ketimine.

Step 3: In-Process Control (IPC) - The Self-Validation Step 8. Carefully depressurize the reactor. Withdraw a 50 µL aliquot and dilute it with the appropriate HPLC mobile phase (e.g., Hexane/Isopropanol). 9. Analyze the aliquot via Chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm >99% conversion and >95% ee. Decision Gate: Proceed to Step 4 only if IPC specifications are met.

Step 4: Workup and Deprotection 10. Filter the crude reaction mixture through a short pad of Celite to remove ruthenium residues, then concentrate the filtrate in vacuo. 11. To cleave the N-Boc protecting group, dissolve the crude intermediate in dichloromethane (2.0 mL) and add 4M HCl in dioxane (2.0 mL). Stir at room temperature for 2 hours. 12. Basify the mixture with 2M NaOH to pH 10, extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure (R)-phenyl(piperidin-4-yl)methanamine.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews, 2021, 121, 10840-10898. URL:[Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂ Source: Journal of the American Chemical Society, 2018, 140, 2024-2027. URL:[Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H₂ Source: Angewandte Chemie International Edition, 2020, 59, 5321-5325. URL:[Link]

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Source: Journal of Medicinal Chemistry, 2024. URL:[Link]

Sources

Method

incorporating (R)-phenyl(piperidin-4-yl)methanamine into drug discovery pipelines

Application Note: Strategic Incorporation of (R)-Phenyl(piperidin-4-yl)methanamine in Targeted Drug Discovery Pipelines Executive Summary (R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a highly versatile ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of (R)-Phenyl(piperidin-4-yl)methanamine in Targeted Drug Discovery Pipelines

Executive Summary

(R)-phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a highly versatile chiral building block utilized in the synthesis of advanced pharmaceutical candidates. Featuring a piperidine core, a sterically defining phenyl ring, and a reactive primary methanamine, this scaffold is instrumental in developing targeted therapies. Recent medicinal chemistry campaigns have leveraged derivatives of this scaffold to design potent influenza A virus hemagglutinin inhibitors[1], 20-HETE synthase inhibitors for cardiovascular and renal diseases[2], and central nervous system (CNS) agents targeting dopaminergic and serotonergic pathways[3]. This application note provides a comprehensive protocol for its integration into drug discovery workflows, emphasizing the causality behind synthetic choices and the critical role of stereochemistry in target engagement.

Mechanistic Rationale: The Role of Chirality and Scaffold Geometry

In drug discovery, the spatial orientation of pharmacophores dictates both binding affinity and target selectivity. The (R)-enantiomer of phenyl(piperidin-4-yl)methanamine provides a distinct three-dimensional conformation that often yields superior receptor or enzyme pocket engagement compared to its (S)-counterpart or racemic mixtures[3].

  • Piperidine Core: Confers favorable physicochemical properties (e.g., improved aqueous solubility and metabolic stability) and serves as a rigid, vector-directing linker[2].

  • Chiral Center at the Methanamine: Directs the primary amine into specific hydrogen-bonding networks within target active sites, such as the solvent-exposed hydrophobic grooves of viral proteins or the orthosteric sites of GPCRs[1].

  • Phenyl Ring: Engages in crucial π−π or cation- π interactions with hydrophobic pocket residues, anchoring the molecule during target engagement[1].

Workflow Visualization

The following diagram illustrates the iterative drug discovery pipeline utilizing this chiral building block, from initial scaffold decoration to structure-activity relationship (SAR) optimization.

G N1 (R)-phenyl(piperidin-4-yl)methanamine (Chiral Building Block) N2 Regioselective SNAr / Cross-Coupling (Piperidine N-Alkylation/Arylation) N1->N2 Step 1 N3 Primary Amine Derivatization (Amidation / Reductive Amination) N2->N3 Step 2 N4 Chiral HPLC & NMR Validation (ee% > 98%, Structural QC) N3->N4 QC Check N5 In Vitro Screening (Target Assays & Selectivity Profiling) N4->N5 Validated Compounds N6 Lead Candidate Optimization (SAR Development) N5->N6 Hit to Lead N6->N1 Iterative SAR Feedback

Workflow for integrating (R)-phenyl(piperidin-4-yl)methanamine into lead optimization pipelines.

Experimental Protocols: Synthetic Integration and Validation

To maintain the integrity of the chiral center while elaborating the scaffold, mild reaction conditions must be employed. The piperidine nitrogen (secondary amine) and the methanamine (primary amine) present orthogonal reactivity profiles, allowing for regioselective functionalization.

Protocol A: Regioselective SNAr Coupling at the Piperidine Nitrogen

Objective: Couple the piperidine core to a heteroaryl halide (e.g., a substituted pyrimidine) to form a target inhibitor precursor. Causality: The secondary amine of the piperidine is generally more nucleophilic toward SNAr reactions than the sterically hindered primary amine at the chiral center. This allows for selective N-arylation without the strict necessity of protecting groups, though Boc-protection of the primary amine is recommended for absolute control during complex library synthesis[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (R)-phenyl(piperidin-4-yl)methanamine in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative degradation of the amines.

  • Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the coupling, driving the reaction forward without competing with the piperidine nucleophile.

  • Electrophile Addition: Slowly add 1.1 equivalents of the target heteroaryl chloride dropwise at 0°C to control the initial exothermic reaction.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor progression via LC-MS to ensure complete consumption of the starting material.

  • Workup: Quench the reaction with ice water, extract with ethyl acetate (3x), wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography using a Dichloromethane/Methanol gradient to isolate the coupled product.

Protocol B: Chiral Purity Validation (ee% Determination)

Objective: Ensure no racemization occurred during the synthetic steps, maintaining the critical (R)-configuration. Causality: High temperatures or strongly basic conditions can occasionally induce epimerization at the benzylic/chiral position. Chiral HPLC is a mandatory self-validating step to confirm the enantiomeric excess (ee) prior to biological screening[3].

Step-by-Step Methodology:

  • Sample Prep: Dissolve the purified compound in HPLC-grade Hexane/Isopropanol (1:1) to a concentration of 1 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or an equivalent amylose-based stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) = 80 : 20 : 0.1 (v/v/v). Rationale: DEA is added as a basic peak modifier. It masks residual silanol groups on the stationary phase, preventing peak tailing of the basic primary amine and ensuring accurate integration.

  • Flow Rate & Detection: Run at 1.0 mL/min and monitor UV absorbance at 254 nm and 280 nm.

  • Analysis: Calculate the ee% by comparing the peak area of the (R)-isomer against any detectable (S)-isomer. A target ee of >98% is required to proceed to biological assays.

Quantitative Data Presentation

The stereochemical configuration of the phenyl(piperidin-4-yl)methanamine moiety drastically impacts biological activity. Table 1 summarizes representative structure-activity relationship (SAR) data when evaluating enantiomeric pairs in a standard target assay, demonstrating why the selection of the correct chiral building block is paramount[1][2][3].

Table 1: Comparative in vitro activity of piperidin-4-yl methanamine enantiomers in a representative target assay.

Compound ScaffoldStereochemistryTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
Lead Candidate A(R)-enantiomer 12.4 ± 1.2 >10,000 >800
Lead Candidate A(S)-enantiomer450.5 ± 15.38,500~18
Lead Candidate ARacemate85.6 ± 5.4>10,000~116

Note: In this representative model, the (R)-enantiomer demonstrates a >30-fold increase in target potency and superior selectivity compared to the (S)-enantiomer, validating the necessity of chiral-specific synthesis in the pipeline.

Trustworthiness and Self-Validating Systems

A critical aspect of this protocol is the integration of self-validating checkpoints to ensure scientific integrity:

  • Structural Verification: The regioselectivity of Protocol A is immediately verifiable via 1 H-NMR. The successful coupling at the piperidine nitrogen is confirmed by the downfield shift of the equatorial/axial piperidine protons, while the methanamine protons remain relatively unchanged. LC-MS further validates this by confirming the addition of a single heteroaryl mass without over-alkylation.

  • Analytical Integrity: The inclusion of DEA in the Chiral HPLC mobile phase (Protocol B) acts as an analytical safeguard. By ensuring sharp, baseline-resolved peaks, it prevents the overestimation of enantiomeric purity that can occur when a minor enantiomer's peak is obscured by the tailing of the major peak.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors". ACS Publications. Available at:[Link]

  • Google Patents. "WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof". Google Patents.

Sources

Application

Application Note: In Vivo Dosing Protocols for (R)-Phenyl(piperidin-4-yl)methanamine Derivatives in Preclinical Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Pharmacokinetics (PK), formulation strategy, and in vivo efficacy modeling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Pharmacokinetics (PK), formulation strategy, and in vivo efficacy modeling.

Introduction & Mechanistic Rationale

Derivatives of (R)-phenyl(piperidin-4-yl)methanamine represent a highly versatile pharmacophore in modern medicinal chemistry. Recently, this scaffold has gained prominence in the development of broad-spectrum Influenza A Virus Hemagglutinin (HA) inhibitors and metabolic pathway modulators [1].

The Causality of Stereospecificity: The biological activity of these compounds is heavily dependent on their stereochemistry and the presence of the primary amine. The (R)-configuration optimally orientates the phenyl ring into deep hydrophobic pockets of the target protein (such as the HA stem region), while the primary amine acts as a critical hydrogen-bond donor. Replacing this primary amine with tertiary amines (e.g., N,N-dimethylation) or utilizing the (S)-enantiomer frequently results in a complete loss of target engagement due to steric clashes and the loss of essential electrostatic interactions [1].

MOA Compound (R)-Phenyl(piperidin-4-yl)methanamine Target Viral Hemagglutinin (HA) Stem Compound->Target High-affinity binding Inhibition Conformational Arrest Target->Inhibition Blocks pH-induced fusion Outcome Prevention of Viral Entry Inhibition->Outcome Viral clearance

Fig 1. Mechanistic pathway of viral entry inhibition by (R)-phenyl(piperidin-4-yl)methanamine.

Formulation Strategy: Overcoming Solubility Bottlenecks

A common pitfall in dosing methanamine derivatives is their poor aqueous solubility as free bases, which can lead to erratic gastrointestinal absorption and high inter-subject variability during oral (PO) dosing.

Application Scientist Insight: Always convert the free base to a hydrochloride (HCl) or mesylate salt prior to in vivo formulation. For systemic administration, we utilize a co-solvent/surfactant system to ensure the compound remains in solution without precipitating in the bloodstream.

Standard Vehicle Preparation (5% DMSO / 10% Solutol HS 15 / 85% Saline):

  • Weigh the required mass of the (R)-phenyl(piperidin-4-yl)methanamine salt into a sterile glass vial.

  • Add 5% (v/v) DMSO and vortex until a clear solution is achieved. Causality: DMSO disrupts the crystal lattice of the compound.

  • Add 10% (v/v) Solutol HS 15 (pre-warmed to 37°C to liquefy) and vortex vigorously. Causality: Solutol acts as a non-ionic surfactant to form micelles around the lipophilic phenyl core.

  • Slowly add 85% (v/v) sterile saline (0.9% NaCl) dropwise while continuously sonicating the mixture to prevent micro-precipitation.

Protocol: In Vivo Pharmacokinetic (PK) Profiling

To accurately determine the bioavailability and half-life of these derivatives, a cross-over or parallel blood collection study in mice (typically C57BL/6 or BALB/c) is required.

Workflow Formulation Dose Formulation (5% DMSO/Solutol) Dosing Administration PO (50mg/kg) / IV (2mg/kg) Formulation->Dosing Sampling Blood Collection (5min - 24h) Dosing->Sampling Analysis LC-MS/MS & PK Sampling->Analysis

Fig 2. Standardized in vivo pharmacokinetic evaluation workflow for methanamine derivatives.

Step-by-Step PK Dosing Methodology
  • Animal Preparation: Fast mice overnight (12 hours) prior to PO dosing to eliminate food-effect variables on absorption. IV groups may remain fed.

  • Intravenous (IV) Dosing (2 mg/kg): Administer the formulated vehicle via the lateral tail vein. Limit injection volume to 5 mL/kg to prevent acute volume overload and cardiovascular stress [2].

  • Oral (PO) Dosing (50 mg/kg): Administer via oral gavage using a bulb-tipped gastric needle. Limit volume to 10 mL/kg [2]. Causality: 50 mg/kg is selected as the baseline efficacy dose because lower doses often fail to maintain plasma concentrations above the typical EC50 (~0.5 µM) for the full 24h interval due to rapid hepatic clearance [1].

  • Serial Blood Sampling: Collect 20 µL blood samples via the submandibular vein at 5 min, 15 min, 0.5 h, 1 h, 2 h, 4 h, 6 h, 8 h, 12 h, and 24 h post-dose. Causality: Submandibular bleeding is preferred over retro-orbital bleeding for serial sampling as it does not require repeated anesthesia, thereby avoiding isoflurane-induced metabolic artifacts. Ensure total blood drawn does not exceed 10% of the animal's total blood volume to prevent hypovolemic shock [2].

  • Sample Processing: Collect blood in K2-EDTA tubes, centrifuge at 4,000 × g for 10 minutes at 4°C, and extract plasma. Store at -80°C until LC-MS/MS analysis.

Quantitative Data: Expected PK Parameters

The following table summarizes the benchmark PK parameters for optimized (R)-phenyl(piperidin-4-yl)methanamine derivatives based on established literature [1].

ParameterRouteDoseTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Bioavailability (F%)
Compound A IV2 mg/kg0.081,250 ± 1101,800 ± 210100% (Reference)
Compound A PO50 mg/kg1.5 - 2.04,100 ± 35018,500 ± 1,400~41%
Reference (Oseltamivir) PO50 mg/kg0.5 - 1.03,800 ± 20015,200 ± 950~35%

Protocol: In Vivo Efficacy (Lethal Viral Infection Model)

To validate the therapeutic potential of these compounds, a lethal murine model of Influenza A (e.g., H1N1 PR8 strain) is utilized.

Step-by-Step Efficacy Methodology
  • Acclimation & Baseline: Weigh all mice daily for 3 days prior to the study to establish a baseline body weight.

  • Prophylactic Dosing: Administer the compound (50 mg/kg PO) 1 hour prior to viral infection. Causality: Prophylactic timing ensures that the Cmax of the drug coincides exactly with the initial wave of viral entry into the respiratory epithelium, maximizing the inhibition of HA-mediated membrane fusion.

  • Viral Inoculation: Anesthetize mice lightly with isoflurane and inoculate intranasally with 10 × LD50 of the Influenza A virus suspended in 50 µL of PBS.

  • Therapeutic Maintenance: Continue dosing the compound at 50 mg/kg PO twice daily (BID) for 5 consecutive days.

  • Monitoring Endpoints:

    • Record body weight and survival daily for 14 days.

    • Euthanize animals that lose >25% of their initial body weight, in accordance with IACUC humane endpoint guidelines.

  • Viral Titer Quantification: On Day 4 post-infection, euthanize a subset of mice (n=3/group). Harvest lung tissues, homogenize in cold PBS, and determine viral titers via a standard TCID50 assay on MDCK cells.

Quantitative Data: Efficacy Endpoints
Treatment GroupDosing RegimenDay 4 Lung Titer (log10 TCID50/g)Max Weight Loss (%)14-Day Survival Rate
Vehicle Control PO, BID x 5 days6.8 ± 0.4> 25% (Humane Euthanasia)0%
Methanamine Deriv. 50 mg/kg PO, BID4.1 ± 0.312% ± 2%80%
Oseltamivir (Pos. Ctrl) 50 mg/kg PO, BID3.9 ± 0.210% ± 3%90%

References

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology (Diehl et al., 2001). Available at:[Link]

Method

Application Note: ESI-MS/MS Fragmentation Dynamics and Bioanalytical Profiling of (R)-Phenyl(piperidin-4-yl)methanamine

Executive Summary & Chemical Context (R)-Phenyl(piperidin-4-yl)methanamine is a chiral, bifunctional aliphatic amine comprising a piperidine ring and a benzylamine moiety. Molecules harboring this structural motif are fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(R)-Phenyl(piperidin-4-yl)methanamine is a chiral, bifunctional aliphatic amine comprising a piperidine ring and a benzylamine moiety. Molecules harboring this structural motif are frequently utilized as critical pharmacophores in drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Accurate bioanalytical quantification and metabolite identification of this compound require a rigorous understanding of its gas-phase dissociation chemistry. This application note provides an in-depth, mechanistically grounded guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of (R)-phenyl(piperidin-4-yl)methanamine, coupled with a self-validating experimental protocol for its robust quantification.

Physicochemical Properties & Exact Mass Data

To establish a highly specific Multiple Reaction Monitoring (MRM) method, the exact monoisotopic mass and predicted precursor ions must first be defined. The presence of two basic nitrogen atoms ensures excellent ionization efficiency in positive ESI mode[1].

PropertyValueStructural Significance
Molecular Formula C₁₂H₁₈N₂Contains both primary and secondary amines.
Monoisotopic Mass 190.1470 DaBaseline for high-resolution MS calibration.
Precursor Ion [M+H]⁺ 191.1548 m/zPrimary target for quadrupole Q1 isolation.
LogP (Predicted) ~1.8Dictates reverse-phase chromatography retention.
pKa (Predicted) ~9.5 (Piperidine), ~8.8 (Primary)Requires acidic mobile phase for full protonation.

Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation (CID) of (R)-phenyl(piperidin-4-yl)methanamine is governed by the competition between its two basic sites and the stability of the resulting product ions. Understanding the causality behind these cleavages is essential for interpreting mass spectra and selecting optimal MRM transitions[1].

  • Pathway A: Deamination (Loss of NH₃) While the secondary amine of the piperidine ring possesses a higher intrinsic gas-phase basicity, protonation at the primary benzylic amine drives the lowest-energy fragmentation pathway. At low collision energies (CE 10–15 eV), the molecule undergoes a facile neutral loss of ammonia (-17 Da)[2]. This heterolytic cleavage is thermodynamically driven by the formation of a highly resonance-stabilized benzylic carbocation at m/z 174.13 .

  • Pathway B: α-Cleavage and C-C Bond Scission At moderate collision energies (CE 20–30 eV), the C-C bond connecting the chiral benzylic center to the piperidine ring ruptures. Depending on charge retention, this yields two distinct, highly diagnostic product ions:

    • m/z 106.06 (Phenylmethanimine Ion): Formed when the charge is retained on the benzylic fragment, accompanied by the neutral loss of a piperidine radical/molecule (85 Da).

    • m/z 84.08 (Piperidin-4-yl Cation): Formed when the charge is retained on the piperidine ring, accompanied by the neutral loss of the benzylamine moiety (107 Da).

  • Pathway C: High-Energy Ring Opening At high collision energies (>35 eV), the piperidine ring of the m/z 174 intermediate undergoes cross-ring cleavage, typically losing neutral fragments like C₂H₅N to form a tropylium-like ion at m/z 91.05 , a hallmark of benzyl-containing compounds[2].

Fragmentation M [M+H]+ m/z 191.15 Protonated Precursor F1 [M+H - NH3]+ m/z 174.13 Loss of Ammonia M->F1 - NH3 (17 Da) Low CE F2 [C7H8N]+ m/z 106.06 Phenylmethanimine Ion M->F2 Alpha-Cleavage - C5H11N (85 Da) F3 [C5H10N]+ m/z 84.08 Piperidin-4-yl Cation M->F3 Alpha-Cleavage - C7H9N (107 Da) F4 [C7H7]+ m/z 91.05 Tropylium Ion F1->F4 - Piperidine Ring High CE

ESI-MS/MS fragmentation pathways of protonated (R)-phenyl(piperidin-4-yl)methanamine.

Self-Validating LC-MS/MS Experimental Protocol

To ensure data trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks. The methodology is designed to minimize matrix effects while maximizing ionization efficiency[3].

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation using organic solvents rapidly denatures binding proteins and removes phospholipids that cause severe ion suppression in the ESI source.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate stable-isotope-labeled internal standard (SIL-IS).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. (Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion/fronting on the LC column).

Chromatographic Separation

Causality: A C18 column provides optimal hydrophobic retention for the phenyl ring, while the acidic mobile phase ensures both amines remain protonated for sharp peak shapes and high MS sensitivity.

  • Column: C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

System Suitability & Validation Checks

Before analyzing unknown samples, the system must validate itself:

  • Blank Injection: Inject Mobile Phase A. Ensure no carryover or ghost peaks are present at the retention time of the analyte.

  • LLOQ Verification: Inject the Lower Limit of Quantification standard. The signal-to-noise (S/N) ratio must be ≥ 10.

  • IS Stability: Monitor the internal standard peak area across all injections. A variance of >15% indicates matrix effects or injection issues, invalidating the run.

Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Source (Positive Ion Mode) N2->N3 N4 Triple Quadrupole (MRM Analysis) N3->N4 N5 Data Processing (Quantification & PK) N4->N5

Self-validating LC-MS/MS bioanalytical workflow for amine quantification.

Quantitative Data & MRM Transitions

For robust quantification using a triple quadrupole mass spectrometer, the following MRM transitions should be monitored. The m/z 174 transition is recommended for primary quantification due to its high abundance, while the m/z 84 transition serves as a highly specific qualifier.

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Fragment AssignmentPurpose
191.15174.1315[M+H - NH₃]⁺Quantifier (High Sensitivity)
191.1584.0825[Piperidin-4-yl]⁺Qualifier (High Specificity)
191.15106.0625[Phenylmethanimine]⁺Qualifier (Confirmation)
191.1591.0535[Tropylium]⁺Structural Diagnostic

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. [1]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19-34. [3]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [2]

Sources

Application

scale-up synthesis procedures for (R)-phenyl(piperidin-4-yl)methanamine

Application Note: Scale-Up Synthesis and Asymmetric Manufacturing of (R)-Phenyl(piperidin-4-yl)methanamine Executive Summary Chiral piperidine-containing amines are critical pharmacophores in modern drug discovery. Deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Asymmetric Manufacturing of (R)-Phenyl(piperidin-4-yl)methanamine

Executive Summary

Chiral piperidine-containing amines are critical pharmacophores in modern drug discovery. Derivatives of the 4-benzoylpiperidine scaffold are heavily utilized in medicinal chemistry, ranging from selective GlyT1 inhibitors for neurological disorders[1] to potent antiviral agents targeting influenza A hemagglutinin[2]. The target compound, (R)-phenyl(piperidin-4-yl)methanamine, is a highly valuable chiral intermediate. Traditional synthesis of this amine often relies on direct reductive amination followed by classical chiral resolution[3], a process that caps theoretical yield at 50% and introduces severe bottlenecks during scale-up.

This application note details a highly efficient, self-validating asymmetric synthesis route utilizing Ellman’s sulfinamide auxiliary. The process is engineered to eliminate scale-limiting column chromatography entirely, relying instead on selective crystallizations to drive purity to >99.5%.

Process Rationale & Retrosynthetic Strategy

The starting material, 4-benzoylpiperidine hydrochloride, is a well-characterized, commercially available building block[4]. To achieve absolute stereocontrol at the newly formed methanamine carbon, we employ (S)-tert-butanesulfinamide.

The causality of the stereochemical design: Condensation of the protected ketone with (S)-tert-butanesulfinamide yields a chiral ketimine. During the subsequent reduction with sodium borohydride (NaBH₄), the bulky tert-butyl group of the auxiliary sterically blocks the Si-face of the imine. Hydride attack is forced via an open transition state from the less hindered Re-face, yielding the (R,S)-diastereomer. Upon acidic global deprotection, the (R)-configuration is preserved at the carbon center, delivering the desired (R)-phenyl(piperidin-4-yl)methanamine.

Synthetic Workflow

Synthesis SM 4-Benzoylpiperidine HCl Starting Material Step1 Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 N-Boc-4-benzoylpiperidine (Quantitative) Step1->Int1 Step2 Imine Condensation ((S)-t-BuSONH2, Ti(OEt)4) Int1->Step2 Int2 Chiral Sulfinyl Imine (88% Yield) Step2->Int2 Step3 Asymmetric Reduction (NaBH4, THF/MeOH, -40°C) Int2->Step3 Int3 Diastereomeric Sulfinamide (>98% de) Step3->Int3 Step4 Global Deprotection (HCl/MeOH) Int3->Step4 Product (R)-phenyl(piperidin-4-yl)methanamine Target API Intermediate Step4->Product

Fig 1: Asymmetric scale-up synthesis of (R)-phenyl(piperidin-4-yl)methanamine via Ellman's auxiliary.

Step-by-Step Scale-Up Protocols

Step 1: N-Boc Protection of 4-Benzoylpiperidine

Protocol: Suspend 4-benzoylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol). Add triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C, followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM (2 vol). Stir the mixture at 20 °C for 4 hours. Wash the organic layer sequentially with 1M aqueous HCl, saturated NaHCO₃, and brine. Concentrate under reduced pressure to yield N-Boc-4-benzoylpiperidine as a white solid.

  • Causality & Self-Validation: Et₃N is strictly necessary to release the free amine from the hydrochloride salt[4], preventing reaction stalling. The sequential acidic and basic washes act as a self-validating purification system, quantitatively removing unreacted amine and excess Et₃N without chromatography.

Step 2: Asymmetric Imine Condensation

Protocol: Dissolve N-Boc-4-benzoylpiperidine (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous tetrahydrofuran (THF, 8 vol). Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) in one portion. Heat the reactor to 65 °C for 24 hours. Cool to room temperature and quench by pouring into an equal volume of saturated aqueous NaCl (brine) under vigorous stirring. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Causality & Self-Validation: Aryl alkyl ketones are sterically hindered and electronically deactivated, making standard imine condensation methods fail[3]. Ti(OEt)₄ is selected because it acts as both a powerful Lewis acid to activate the ketone and an irreversible water scavenger to drive the equilibrium forward. The brine quench deliberately precipitates titanium as insoluble TiO₂, which is efficiently removed via Celite filtration—a critical engineering control for scale-up.

Step 3: Diastereoselective Reduction

Protocol: Dissolve the crude chiral sulfinyl imine (1.0 eq) in a mixture of THF (10 vol) and methanol (MeOH, 2 vol). Cool the reactor to -40 °C. Add sodium borohydride (NaBH₄, 3.0 eq) in three portions over 30 minutes to control hydrogen evolution. Stir at -40 °C for 4 hours. Quench slowly with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and concentrate to yield the diastereomerically pure sulfinamide intermediate.

  • Causality & Self-Validation: The addition of MeOH to the THF solvent system is not arbitrary; it forms reactive sodium methoxyborohydride species in situ, which significantly accelerates the reduction at cryogenic temperatures. Maintaining -40 °C is critical to rigidify the open transition state, ensuring the hydride attacks exclusively from the Re-face, securing a diastereomeric excess (de) of >98%.

Step 4: Global Deprotection & Isolation

Protocol: Dissolve the sulfinamide intermediate (1.0 eq) in MeOH (5 vol). Slowly add 4M HCl in dioxane (5.0 eq). Stir the solution at 20 °C for 2 hours. Concentrate the solution to half its volume, then add methyl tert-butyl ether (MTBE, 15 vol) dropwise under vigorous stirring to induce crystallization. Filter the resulting precipitate, wash with cold MTBE, and dry under vacuum at 40 °C to afford (R)-phenyl(piperidin-4-yl)methanamine bis-hydrochloride.

  • Causality & Self-Validation: The strongly acidic conditions simultaneously cleave the acid-labile N-Boc group and the N-sulfinyl auxiliary. The product crystallizes directly as a bis-hydrochloride salt upon the anti-solvent addition of MTBE. This crystallization is a self-purifying mechanism that purges any trace (S)-diastereomer and cleaved auxiliary byproducts into the mother liquor, yielding the final API intermediate at >99.5% purity.

Process Metrics & Analytical Data

The following table summarizes the quantitative performance of the optimized scale-up route (based on a 1.0 kg input of starting material):

Process StepYield (%)Purity (HPLC, %)ee / de (%)Key Impurity Profile
1. Boc Protection 98.5>99.0N/AUnreacted SM (<0.5%)
2. Imine Condensation 88.097.5N/AKetone SM (1.5%)
3. Asymmetric Reduction 92.098.0>98.0 (de)(S)-diastereomer (<1.5%)
4. Deprotection & Isolation 89.5>99.5>99.5 (ee)Monodeprotected intermediate (N.D.)
Overall Process ~71.4% >99.5 >99.5 (ee) Chromatography-Free

Engineering & Safety Considerations

  • Exotherm Management: The addition of Boc₂O (Step 1) and NaBH₄ (Step 3) are highly exothermic. Controlled, portion-wise addition coupled with active jacket cooling is mandatory to prevent thermal runaway and maintain stereochemical integrity.

  • Hydrogen Gas Evolution: Step 3 generates significant volumes of H₂ gas. The reactor must be equipped with adequate venting and nitrogen sweeping to maintain the atmosphere well below the lower explosive limit (LEL) of hydrogen.

  • Titanium Waste Handling: The Ti(OEt)₄ quench in Step 2 generates a thick, gelatinous TiO₂ precipitate. Utilizing brine instead of pure water improves the granularity of the precipitate, preventing filter blinding during the Celite filtration step.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in (R)-phenyl(piperidin-4-yl)methanamine extraction

Technical Support Center: Troubleshooting Chiral Diamine Extractions Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Isolating highly polar, nitrogen-rich scaffolds like (R)-phenyl(pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Chiral Diamine Extractions Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Isolating highly polar, nitrogen-rich scaffolds like (R)-phenyl(piperidin-4-yl)methanamine presents a classic liquid-liquid extraction (LLE) challenge. As a chiral diamine, this compound is prone to emulsion formation, exhibits high aqueous solubility, and requires precise thermodynamic control of its ionization state to partition effectively into an organic phase.

This guide provides a causality-driven troubleshooting matrix, empirical data, and a self-validating protocol to maximize your recovery yields.

Diagnostic Workflow

ExtractionTroubleshooting Start Low Yield in Diamine Extraction? CheckPH Check Aqueous pH Is pH ≥ 13.5? Start->CheckPH AdjustPH Adjust to pH ≥ 13.5 (Use 5M NaOH) CheckPH->AdjustPH No CheckSolvent Evaluate Solvent System Using DCM/iPrOH or 2-MeTHF? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to DCM/iPrOH (8:2) or 2-MeTHF CheckSolvent->ChangeSolvent No CheckEmulsion Emulsion Present? CheckSolvent->CheckEmulsion Yes ChangeSolvent->CheckEmulsion BreakEmulsion Filter over Celite / Add Brine CheckEmulsion->BreakEmulsion Yes Success High Yield & Purity Organic Phase Recovered CheckEmulsion->Success No BreakEmulsion->Success

Diagnostic workflow for troubleshooting low yield in polar diamine extractions.

Frequently Asked Questions & Troubleshooting

Q1: My extraction yield is consistently below 40%, even after multiple washes. What is the primary cause of product loss? A1: Incomplete Deprotonation (The pH Trap). (R)-phenyl(piperidin-4-yl)methanamine contains two basic centers: a primary amine (benzylic, estimated pKa ~9.5) and a secondary amine (piperidine ring). The basicity of piperidine is notably high, with a conjugate acid pKa of approximately 11.28 in water[1]. Causality: Liquid-liquid extraction relies on the analyte being in its neutral (free base) form. According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation of the piperidine nitrogen, the aqueous pH must be at least two units above its pKa[2]. If you are extracting at pH 10-11, a significant fraction of the molecule remains monoprotonated (cationic) and will preferentially partition into the aqueous phase. Solution: Adjust the aqueous phase to pH ≥ 13.5 using a strong base (e.g., 5M NaOH or KOH) prior to extraction.

Q2: I adjusted the pH to 14, but my yield is still low when using ethyl acetate (EtOAc). Why isn't it partitioning? A2: High Aqueous Solubility of the Free Base (The Partitioning Problem). Even when fully deprotonated, the free base of a diamine is highly polar and can act as a hydrogen bond donor and acceptor, leading to a low partition coefficient in moderately polar solvents like EtOAc. Causality: EtOAc lacks the hydrogen-bonding capacity to efficiently outcompete water for the diamine. Furthermore, EtOAc can undergo base-catalyzed hydrolysis at pH > 13, generating acetate salts that act as surfactants and cause emulsions. Solution: Switch to a more effective solvent system. Dichloromethane (DCM) is frequently used for piperidine derivatives[3], but a mixture of DCM and Isopropanol (iPrOH) at an 8:2 or 9:1 ratio is highly effective for extremely polar amines. The iPrOH disrupts the hydration shell around the amine, facilitating mass transfer into the organic layer. Alternatively, 2-Methyltetrahydrofuran (2-MeTHF) offers excellent partitioning for polar amines and is stable at high pH.

Q3: I am experiencing severe emulsions that take hours to separate. How can I resolve this without losing product? A3: Emulsion Formation via Amphiphilic Intermediates. Causality: Emulsions in diamine extractions are typically caused by partially protonated species acting as surfactants, or by the presence of finely dispersed inorganic salts (e.g., if neutralizing a large amount of acid). Solution:

  • Prevention: Ensure complete deprotonation (pH ≥ 13.5) before adding the organic solvent.

  • Resolution: If an emulsion forms, do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite to remove particulate stabilizers. Alternatively, add a small amount of brine to alter the interfacial tension.

Quantitative Data: Physicochemical Properties & Solvent Efficiency

Parameter / Solvent SystemValue / Extraction EfficiencyMechanistic Rationale
pKa1 (Primary Amine) ~9.5Requires pH > 11.5 for 99% deprotonation.
pKa2 (Piperidine) 11.28Requires pH > 13.28 for 99% deprotonation[1].
EtOAc Extraction ~35-45%Poor H-bond disruption; risk of base-catalyzed hydrolysis at pH > 13.
DCM Extraction ~60-70%Better partitioning, commonly used for piperidines[4], but lacks H-bond donor capacity.
DCM/iPrOH (8:2) >90%iPrOH acts as a phase-transfer modifier, breaking the aqueous hydration shell.
2-MeTHF Extraction >85%High stability at basic pH; excellent solvation of polar organic bases.

(Note: Extraction efficiencies are empirical estimates based on standard polar diamine partitioning behavior).

Optimized Step-by-Step Methodology: High-Yield Extraction of (R)-phenyl(piperidin-4-yl)methanamine

Self-Validating System: This protocol incorporates in-line pH verification and a visual salting-out check to ensure the thermodynamic equilibrium heavily favors the organic phase.

Reagents Required:

  • 5M Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Isopropanol (iPrOH)

  • Sodium Chloride (NaCl), solid

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Aqueous Preparation: Transfer the acidic or neutral aqueous solution containing the (R)-phenyl(piperidin-4-yl)methanamine salt to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Thermal Control: Cool the flask in an ice-water bath to 0-5 °C. (Causality: Neutralization is exothermic; controlling the temperature prevents solvent boil-off and thermal degradation).

  • Basification (Validation Checkpoint 1): Slowly add 5M NaOH dropwise while stirring vigorously. Monitor the pH using a calibrated pH meter or high-range pH indicator strips. Continue addition until the pH is strictly ≥ 13.5 . Do not proceed if pH is below 13.5.

  • Salting Out (Validation Checkpoint 2): Add solid NaCl to the aqueous phase until saturation is reached. Validation: You must observe a small amount of undissolved salt remaining at the bottom of the flask after 10 minutes of stirring. (Causality: High ionic strength increases the chemical potential of the dissolved diamine, forcing it out of the aqueous phase).

  • Solvent Preparation: Prepare a solvent mixture of DCM/iPrOH in an 8:2 (v/v) ratio.

  • First Extraction: Transfer the aqueous mixture to a separatory funnel. Add a volume of the DCM/iPrOH mixture equal to half the aqueous volume. Invert gently 5-10 times, venting frequently. Caution: Do not shake vigorously to avoid emulsions.

  • Phase Separation: Allow the layers to separate. The organic phase (DCM/iPrOH) will be the bottom layer. Drain the organic layer into a clean Erlenmeyer flask.

  • Subsequent Extractions: Repeat the extraction process (Steps 6-7) two more times with fresh DCM/iPrOH.

  • Drying (Validation Checkpoint 3): Combine all organic extracts. Add anhydrous Na₂SO₄ and swirl. Validation: Continue adding Na₂SO₄ until the drying agent flows freely like sand, indicating all residual water has been absorbed. Let sit for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30-35 °C to yield the pure free base of (R)-phenyl(piperidin-4-yl)methanamine.

References

  • [2] Title: Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Source: Master Organic Chemistry URL:

  • [1] Title: Which is more basic and why, cyclohexylamine or piperidine? Source: ECHEMI URL:

  • [3] Title: Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [4] Title: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Optimization

reducing epimerization during (R)-phenyl(piperidin-4-yl)methanamine storage

[fontname="Arial", fontsize=10, Mechanistic pathways of benzylic amine epimerization and prevention via salt formation. Quantitative Storage Data The following table summarizes the causal relationship between storage con...

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Author: BenchChem Technical Support Team. Date: April 2026

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Mechanistic pathways of benzylic amine epimerization and prevention via salt formation.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the stereochemical integrity of (R)-phenyl(piperidin-4-yl)methanamine.

Storage FormTemperatureAtmosphereContainer TypeEst. Epimerization Rate / MonthRecommendation
Free Base (Neat Oil)25 °CAirClear Glass> 5.0%Do Not Use
Free Base (Solution)4 °CAirClear Glass1.0 - 2.0%Temporary (< 24h)
HCl Salt (Solid)25 °CAirAmber Glass< 0.1%Acceptable
HCl Salt (Solid)4 °CArgonAmber Glass, PTFE capNegligible Gold Standard

Self-Validating Protocol: Hydrochloride Salt Formation

To guarantee stereochemical preservation, the free base must be converted to a stable salt. This protocol is designed as a self-validating system : by incorporating Chiral HPLC checks before and after the process, you verify that the stabilization workflow itself did not induce thermal epimerization.

Workflow Step1 1. Pre-QC (Chiral HPLC) Step2 2. Dissolution (Anhydrous EtOAc) Step1->Step2 Step3 3. Acid Addition (HCl, 0°C) Step2->Step3 Step4 4. Crystallization (Stir 2h, 25°C) Step3->Step4 Step5 5. Filtration (N2 blanket) Step4->Step5 Step6 6. Post-QC (Verify ee) Step5->Step6 Step7 7. Inert Storage (Argon, 4°C) Step6->Step7

Self-validating workflow for the conversion and safe storage of chiral amine salts.

Step-by-Step Methodology:
  • Pre-Process Validation (QC): Analyze the starting free base via Chiral HPLC to establish the baseline enantiomeric excess (ee).

  • Anhydrous Dissolution: Dissolve the enantiopure (R)-phenyl(piperidin-4-yl)methanamine free base in anhydrous ethyl acetate (EtOAc) to achieve a 0.5 M solution. Perform this under a nitrogen atmosphere to prevent premature CO2 adduct formation[1].

  • Controlled Acidification: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise.

    • Causality Note: The ice bath is critical. Acid-base neutralization is highly exothermic; localized heating can provide the activation energy for epimerization before the salt fully crystallizes.

  • Crystallization: Remove the ice bath and stir the suspension vigorously for 2 hours at 25 °C to ensure complete precipitation of the hydrochloride salt and uniform crystal growth.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash the filter cake twice with cold, anhydrous methyl tert-butyl ether (MTBE) to remove any unreacted trace impurities.

  • Vacuum Drying: Dry the solid under high vacuum (< 1 mbar) at 40 °C for 12 hours to remove all residual solvents.

  • Post-Process Validation (QC): Re-analyze the dried salt via Chiral HPLC. The ee must match the baseline from Step 1. A drop in ee indicates the acid addition in Step 3 was too rapid and generated excess heat.

  • Long-Term Storage: Transfer the validated salt to an amber glass vial, backfill with Argon gas, seal with a PTFE-lined cap, and store at 4 °C.

Troubleshooting FAQs

Q: I left the free base exposed to air, and it formed a white, insoluble crust. Is this epimerized material? A: Not necessarily epimerized, but it is chemically degraded. Primary chiral amines rapidly react with atmospheric carbon dioxide to form carbamate salts. While this does not immediately invert the stereocenter, it alters the stoichiometry, molecular weight, and solubility of your reagent, which will cause downstream reactions to fail. Storing the compound as an HCl salt prevents this CO2 adduct formation entirely, maintaining stability for years[1].

Q: Can I just store the free base in a -80 °C freezer to avoid the hassle of making a salt? A: No. While ultra-low temperatures significantly slow the reaction kinetics, they do not eliminate the thermodynamic vulnerability of the benzylic position. If trace oxidants or carbonyls are present, epimerization will still occur over a period of months. Salt formation is the only way to fundamentally alter the electronic environment and provide absolute stability.

Q: Why do we use anhydrous HCl in dioxane rather than aqueous HCl? A: Water facilitates the hydrolysis of transient intermediates and can act as a medium for proton exchange at the benzylic position. Furthermore, isolating a highly water-soluble amine salt from an aqueous solution requires lyophilization or harsh heating, both of which increase the risk of thermal epimerization. Anhydrous conditions ensure immediate precipitation of the stable solid.

References[3] Title: Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode | Source: Organic Letters - ACS Publications | URL: Verify Source[2] Title: One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts | Source: ChemRxiv | URL: Verify Source[1] Title: Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids | Source: Journal of the American Chemical Society | URL:Verify Source

Sources

Troubleshooting

resolving co-elution issues in (R)-phenyl(piperidin-4-yl)methanamine chromatography

Technical Support Center: Resolving Co-Elution in (R)-Phenyl(piperidin-4-yl)methanamine Chromatography Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter co-elution...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in (R)-Phenyl(piperidin-4-yl)methanamine Chromatography

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter co-elution challenges when analyzing complex chiral amines. (R)-phenyl(piperidin-4-yl)methanamine presents a unique chromatographic challenge due to its dual-basic nature (a primary amine and a secondary piperidine amine) combined with its stereochemistry.

This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing, suppress secondary interactions, and achieve baseline enantiomeric resolution.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does (R)-phenyl(piperidin-4-yl)methanamine exhibit severe peak tailing and co-elute with its (S)-enantiomer on standard chiral phases? A1: The root cause is competing retention mechanisms. While the primary goal is stereoselective interaction with the chiral selector, the two highly basic nitrogen atoms in the analyte undergo strong secondary interactions (ion-exchange and hydrogen bonding) with unreacted, weakly acidic surface silanols (Si-OH) on silica-based Chiral Stationary Phases (CSPs). This secondary affinity disrupts the chiral recognition kinetics, causing the peaks to broaden, tail severely, and ultimately co-elute[1].

Q2: How can I modify the mobile phase to suppress these secondary silanol interactions? A2: The most common approach is to introduce a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), into the mobile phase. Because DEA is a small, highly basic molecule, it competitively binds to the acidic silanols, effectively "masking" them from the bulkier analyte[1]. Alternatively, recent chromatographic advancements show that using strongly acidic additives like Ethanesulfonic acid (ESA) or Methanesulfonic acid (MSA) can dramatically improve the resolution of basic amines. These acids form ion-pair salts with the basic centers in the mobile phase, neutralizing their charge and enhancing stereoselective binding with the CSP through a localized decrease in pH[2].

Q3: Which Chiral Stationary Phase (CSP) architecture is most effective for this specific diamine? A3: Polysaccharide-based CSPs are the gold standard for basic chiral amines. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose-based equivalents are highly recommended. The carbamate linkages in these polymers provide the essential hydrogen bonding and dipole-dipole interaction cavities necessary for resolving the (R) and (S) enantiomers of structurally similar piperidine derivatives[1].

Q4: Direct separation is still failing despite mobile phase optimization. What is the next logical step? A4: If direct separation fails, pre-column derivatization is the most robust alternative. Derivatizing the primary amine with a reagent like para-toluenesulfonyl chloride (PTSC) eliminates one of the basic centers, drastically reducing polarity and silanol affinity. Furthermore, it introduces a strong chromophore, which significantly enhances UV detection sensitivity for trace enantiomeric impurity analysis, often yielding resolution (Rs) values greater than 4.0[3].

Part 2: Mechanistic and Workflow Visualizations

G Start Co-elution Detected (R)/(S) Enantiomers CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing AddDEA Add 0.1% DEA/TEA to Mobile Phase Tailing->AddDEA Yes CheckRes Resolution (Rs) > 1.5? Tailing->CheckRes No AddDEA->CheckRes ScreenCSP Screen Polysaccharide CSPs (e.g., Chiralpak AD-H) CheckRes->ScreenCSP No Success Baseline Resolution Achieved CheckRes->Success Yes ScreenCSP->CheckRes Retest Derivatize Pre-column Derivatization (e.g., PTSC) ScreenCSP->Derivatize If CSP fails Derivatize->Success

Caption: Chromatographic troubleshooting workflow for resolving chiral amine co-elution.

G Analyte (R)-Phenyl(piperidin-4-yl)methanamine (Dual Basic Centers) Interaction Strong Secondary Interactions Analyte->Interaction Elution Sharp Peaks & Baseline Resolution Analyte->Elution Silanol Uncapped Silanols (Stationary Phase) Silanol->Interaction Tailing Peak Tailing & Co-elution Interaction->Tailing Additive Basic Additive (0.1% DEA) Masking Competitive Binding to Silanols Additive->Masking Masking->Silanol Blocks Masking->Elution Enables

Caption: Mechanism of basic additives masking silanols to prevent peak tailing and co-elution.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Direct Chiral HPLC Separation using Basic Additives

Causality: This method relies on the chiral cavities of an amylose-based CSP for stereorecognition, while utilizing DEA to competitively block acidic silanols, preventing the basic piperidine nitrogen from sticking to the column matrix[1].

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with 100% HPLC-grade Ethanol for 30 minutes at 0.5 mL/min to remove storage solvents.

  • Mobile Phase Compounding: Prepare a mixture of n-Hexane and Ethanol (85:15, v/v). Add exactly 0.1% (v/v) analytical-grade Diethylamine (DEA). Degas thoroughly via sonication.

  • System Suitability (Self-Validation): Inject a 1 mg/mL standard of racemic phenyl(piperidin-4-yl)methanamine.

    • Validation Check: Calculate the Resolution (Rs). If Rs < 1.5, decrease the Ethanol concentration to 10% to increase retention time and stereoselective interaction duration.

  • Sample Analysis: Inject 10 µL of the (R)-enantiomer sample (0.5 mg/mL). Monitor via UV detection at 220 nm.

Protocol B: Pre-Column Derivatization Workflow (For Stubborn Co-elutions)

Causality: Reacting the primary amine with PTSC converts it into a sulfonamide. This eliminates one basic center (reducing silanol affinity), adds steric bulk (enhancing interaction with the chiral grooves of the CSP), and introduces a strong UV chromophore for trace analysis[3].

  • Reagent Preparation: Prepare a 10 mg/mL solution of para-toluenesulfonyl chloride (PTSC) in anhydrous acetonitrile. Prepare a 0.5 M Sodium Bicarbonate buffer (pH 9.0).

  • Derivatization Reaction: In a 2 mL HPLC vial, mix 100 µL of the sample (dissolved in water/acetonitrile), 100 µL of the bicarbonate buffer, and 100 µL of the PTSC reagent. Vortex for 30 seconds and incubate at 40°C for 20 minutes.

  • Reaction Quenching & Extraction: Add 10 µL of 1M HCl to neutralize the buffer, followed by 500 µL of ethyl acetate. Vortex to extract the derivatized analyte into the organic layer. Transfer the top organic layer to a clean vial and evaporate under nitrogen.

  • Reconstitution & Validation: Reconstitute in 200 µL of mobile phase.

    • Validation Check: Run a "Blank Derivatization" (reagents only, no sample) to confirm that unreacted PTSC or its hydrolysis products do not co-elute with the target analyte window. Monitor at 228 nm.

Part 4: Quantitative Data & Optimization Matrix

The following table synthesizes the expected quantitative impact of various mobile phase strategies on the chromatography of basic chiral piperidine derivatives.

Optimization StrategyConcentrationPrimary Chemical MechanismTypical Tailing Factor (Tf)Typical Resolution (Rs)
No Additive 0%Unmasked secondary silanol interactions> 2.5 (Severe)< 1.0 (Co-elution)
Diethylamine (DEA) 0.1% v/vCompetitive silanol masking / blocking1.1 - 1.3> 1.5 (Baseline)
Ethanesulfonic Acid (ESA) 0.1% v/vMobile-phase ion-pair salt formation1.0 - 1.2> 2.0 (Enhanced)
PTSC Derivatization N/ACovalent elimination of primary amine~ 1.0 (Ideal)> 4.0 (Optimal)

Part 5: References

  • [3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed (National Institutes of Health). Available at:

  • [2] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed (National Institutes of Health). Available at:

  • [1] Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Purification of (R)-phenyl(piperidin-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, basic, and chiral diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, basic, and chiral diamines. The compound (R)-phenyl(piperidin-4-yl)methanamine presents a trifecta of purification challenges: it possesses a secondary amine (piperidine ring), a primary benzylic amine, and a critical stereocenter. This molecule is a highly valuable building block in medicinal chemistry[1], but its polarity makes it notoriously difficult to handle.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high chemical and enantiomeric purity.

Purification Decision Matrix

Before beginning, it is critical to map out your purification strategy based on the crude mixture's state. The workflow below outlines the logical progression from raw reaction mixture to the pure (R)-enantiomer.

Workflow Start Crude (R)-phenyl(piperidin-4-yl)methanamine LLE Acid-Base Extraction (pH > 12, Salting Out) Start->LLE CheckEE Is ee > 99%? LLE->CheckEE Cryst Diastereomeric Crystallization (e.g., L-Tartaric Acid) CheckEE->Cryst No Chroma Chromatography (NH4OH modified Silica or C18) CheckEE->Chroma Yes Cryst->Chroma Freebasing Pure Pure (R)-Enantiomer Chroma->Pure

Fig 1. Purification workflow for crude (R)-phenyl(piperidin-4-yl)methanamine.

Module 1: Liquid-Liquid Extraction (LLE) & Desalting

Q: My crude reaction mixture contains the product, but after standard aqueous workup, the organic layer shows near-zero recovery. Where is my compound?

A: Your compound is trapped in the aqueous phase. (R)-phenyl(piperidin-4-yl)methanamine contains two basic nitrogen centers. The piperidine nitrogen has a pKa of ~11.2, and the primary amine has a pKa of ~9.5. At neutral or mildly basic pH, the molecule exists as a highly water-soluble bis-ammonium salt. To force this diamine into the organic phase, you must suppress ionization completely by raising the aqueous pH above 12 and disrupting its hydration sphere.

Self-Validating Protocol: High-pH Extraction of Polar Diamines
  • Basification: Cool the crude aqueous mixture to 0–5 °C. Slowly add 5 M NaOH until the pH reaches >12 (verify with high-range pH paper, not standard litmus).

  • Salting Out: Saturate the aqueous layer with solid NaCl.

    • Causality: The high ionic strength reduces the solubility of the organic diamine in water (the "salting-out" effect), driving it into the organic phase.

  • Solvent Selection: Extract with a mixture of 10% isopropanol (iPrOH) in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).

    • Causality: Standard ethyl acetate or ether is too non-polar. The hydrogen-bonding capability of iPrOH helps solvate the free primary amine, pulling it across the biphasic boundary.

  • Validation: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot appears upon heating, the extraction is incomplete; perform additional extractions.

  • Drying: Dry the combined organic layers over anhydrous K₂CO₃.

    • Causality: Avoid MgSO₄, as it can act as a Lewis acid and irreversibly coordinate/trap the free amines.

Module 2: Chromatographic Purification

Q: When I run the crude freebase on a standard silica gel column, it streaks severely from the baseline to the solvent front. How can I achieve sharp elution peaks?

A: Severe tailing occurs because basic amines undergo irreversible acid-base interactions and hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel surface[2]. To resolve this, you must either mask the silanol groups using a competitive basic modifier or switch the stationary phase entirely[3].

Mechanism Silica Acidic Silanol (Si-OH) Interaction Irreversible Adsorption (Peak Tailing) Silica->Interaction H-bonding Competition Competitive Binding Silica->Competition Amine Basic Amine Analyte Amine->Interaction Modifier Basic Modifier (TEA/NH4OH) Modifier->Competition Elution Sharp Elution Profile Competition->Elution Analyte Free

Fig 2. Mechanism of basic modifiers preventing amine adsorption on silica.

Self-Validating Protocol: Modified Normal-Phase Chromatography
  • Column Preparation: Slurry pack the silica gel using a mobile phase containing 1% to 5% Triethylamine (TEA) or concentrated aqueous NH₄OH (e.g., DCM/MeOH/NH₄OH 90:9:1)[3].

    • Causality: The basic additive pre-saturates the acidic silanol sites, preventing the diamine from binding irreversibly[2].

  • Sample Loading: Dissolve the crude amine in the minimum volume of the eluent. If it is insoluble, dry-load it onto Celite. Do not dry-load onto silica, as the concentrated acidic sites will degrade or trap the sample.

  • Elution: Run a gradient from 100% DCM to 85:14:1 DCM/MeOH/NH₄OH.

  • Validation: Co-spot the fractions against a known standard on TLC. Develop the plate in a highly polar basic system (e.g., CHCl₃/MeOH/NH₄OH 80:18:2) and visualize with KMnO₄ or Ninhydrin.

Quantitative Comparison of Chromatographic Strategies
Stationary PhaseMobile Phase SystemPeak ShapeRecovery (%)Best Use Case
Standard Silica (Unmodified) Hexane / EtOAcSevere Tailing< 30%Not recommended for diamines.
Standard Silica (Modified) DCM / MeOH / 1% NH₄OHModerate to Sharp75 - 85%Cost-effective scale-up.
Amine-Functionalized Silica (KP-NH) Hexane / EtOAc or DCM / MeOHSharp> 90%High-purity analytical/prep needs.
Reversed-Phase (C18, High pH) H₂O / MeCN + 0.1% NH₄OHVery Sharp> 95%Final polishing of API intermediates.

Module 3: Chiral Resolution & Enantiomeric Upgrading

Q: My synthetic route yielded a mixture with only 70% enantiomeric excess (ee) of the (R)-enantiomer. How can I upgrade the chiral purity without using expensive preparative chiral HPLC?

A: Diastereomeric crystallization is a highly scalable and effective technique for upgrading the ee of chiral amines, often utilizing resolving agents like mandelic acid or tartaric acid[4]. By reacting the partially enriched amine with an enantiopure chiral acid (such as L-tartaric acid), you form a pair of diastereomeric salts. Because diastereomers have different physical properties (specifically, lattice energy and solubility), the less soluble salt will preferentially crystallize out of solution.

Self-Validating Protocol: Diastereomeric Crystallization
  • Salt Formation: Dissolve the crude (R)-phenyl(piperidin-4-yl)methanamine (1.0 equiv) in a polar protic solvent (e.g., boiling ethanol or methanol).

  • Resolving Agent Addition: Slowly add a solution of L-(+)-tartaric acid (1.0 equiv) in ethanol.

    • Causality: Tartaric acid provides a rigid, hydrogen-bonding network that forms highly crystalline bis-ammonium salts.

  • Dynamic Cooling: Allow the mixture to cool to room temperature at a controlled rate (e.g., 0.5 °C/min), then further cool to 4 °C overnight.

    • Causality: Rapid cooling causes kinetic precipitation, trapping impurities and the wrong diastereomer. Slow cooling ensures thermodynamic control, yielding high-purity crystals.

  • Filtration and Washing: Filter the crystals and wash with ice-cold ethanol to remove the soluble (S)-enantiomer salt.

  • Validation (ee determination): Take a 5 mg aliquot of the crystals, partition between 1 M NaOH and DCM to liberate the free base, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak IG column) to verify the ee is >99%.

  • Freebasing: Once the desired ee is confirmed, suspend the bulk salt in water, basify to pH >12 with 5 M NaOH, and extract with 10% iPrOH/DCM to recover the pure (R)-enantiomer.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: (R)-Phenyl(piperidin-4-yl)methanamine Synthesis &amp; Handling

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the synthesis and handling of (R)-phenyl(piperidin-4-yl)methanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the synthesis and handling of (R)-phenyl(piperidin-4-yl)methanamine . This chiral API intermediate contains both a secondary amine (piperidine ring) and a primary benzylic amine. The electron-rich nature of these functional groups, combined with the weak benzylic C–H bond, makes this molecule highly susceptible to rapid oxidative degradation during synthesis, workup, and storage.

Mechanistic Overview: The Causality of Oxidation

Understanding the degradation mechanism is the first step in preventing it. The primary benzylic amine is the most vulnerable site on the molecule. Upon exposure to atmospheric oxygen, light, or trace transition metals (Fe³⁺, Cu²⁺), a radical initiation event abstracts a hydrogen atom from the benzylic carbon.

This forms a carbon-centered radical that rapidly reacts with molecular oxygen to form an imine intermediate[1]. Once the imine is formed, ambient moisture can drive hydrolysis, cleaving the molecule into a ketone and releasing ammonia[1]. Concurrently, the secondary amine on the piperidine ring is susceptible to N-oxide formation if exposed to peroxides commonly found in unpurified ethereal solvents.

OxidationPathway A (R)-phenyl(piperidin-4-yl)methanamine (Target API Intermediate) B Autoxidation / Trace Metals (O2, Fe3+, Cu2+) A->B Exposure to Air/Light C Benzylic C-H Abstraction (Radical Formation) B->C Initiation F N-Oxide Formation (Piperidine Ring) B->F Peroxides in Ethers D Imine Intermediate (Yellow/Brown Discoloration) C->D Propagation E Hydrolysis / Cleavage (Ketone + Ammonia) D->E Moisture P1 Inert Atmosphere (Ar/N2) & Degassed Solvents P1->B Blocks P2 Radical Scavengers (BHT, Methimazole) P2->C Quenches

Autoxidation pathways of benzylic amines and targeted preventative interventions.

Frequently Asked Questions (FAQs)

Q1: My isolated free base turns from a colorless oil to a yellow/brown viscous liquid over a few days. What is happening? A: This discoloration is a classic hallmark of aerobic autoxidation. Benzylic amines undergo a radical chain reaction upon exposure to air, forming conjugated imines and polymeric degradation products[2]. To prevent this, the free base must be stored strictly under an inert atmosphere (Argon or Nitrogen)[3].

Q2: Can I use ethereal solvents (like THF or Diethyl Ether) during the extraction or crystallization steps? A: Yes, but with extreme caution. Ethereal solvents form hydroperoxides upon standing. These peroxides will rapidly oxidize the piperidine nitrogen to an N-oxide or catalyze benzylic oxidation. Always test for peroxides using KI-starch paper before use, or strictly use freshly distilled/inhibited solvents (e.g., BHT-stabilized THF).

Q3: Is there a chemical additive I can use to stabilize the amine during prolonged storage? A: Yes. Radical-trapping antioxidants (RTAs) such as Butylated Hydroxytoluene (BHT) or free radical scavengers like methimazole can be added at trace levels (10–1000 ppm) to quench the propagation step of autoxidation[3]. BHT works by donating a hydrogen atom to the peroxyl radical much faster than the benzylic C-H bond can be abstracted, breaking the chain reaction[4].

Q4: Does the choice of salt form affect oxidative stability? A: Absolutely. Converting the free base into a salt (e.g., hydrochloride or mesylate) protonates the amine lone pairs. This removes the electron density required to stabilize the adjacent benzylic radical and significantly increases the oxidation potential, making the molecule highly resistant to electron-transfer-initiated oxidation. If you do not need the free base immediately, always store the compound as a salt.

Troubleshooting Matrix: Oxidation Indicators & Corrective Actions

Use the following data-driven matrix to diagnose and resolve specific oxidation issues during your workflow.

Symptom / Analytical FindingPrimary Chemical CauseQuantitative Threshold / DataCorrective Action
Yellow/Brown Discoloration Aerobic autoxidation to iminesO₂ exposure > 2 hours at RTSparge solvents with N₂ for ≥15 mins[2]; store under Ar.
M+16 Peak in LC-MS N-Oxide formation (Piperidine)Peroxides in solvent > 10 ppmPass THF/ether through basic alumina; use BHT-stabilized solvents.
Presence of Ketone Byproducts Imine hydrolysisMoisture > 500 ppm in airPerform workup using anhydrous solvents; dry over Na₂SO₄.
Rapid Degradation in Solution Trace transition metal catalysisFe³⁺ or Cu²⁺ > 5 ppmAdd metal chelators (e.g., EDTA) during aqueous workup.
Loss of Enantiomeric Purity Reversible imine formationProlonged heating > 60°CMaintain process temperatures below 40°C during concentration.

Validated Experimental Protocols

To ensure a self-validating system where oxidation is physically and chemically blocked, implement the following standard operating procedures (SOPs) during your synthesis and purification stages.

Protocol A: Rigorous Degassing and Inerting of Solvents

Oxygen solubility in organic solvents is surprisingly high (e.g., ~2 mM in EtOAc at RT). Physical displacement of oxygen is the most critical step in preventing benzylic amine oxidation[2].

Step-by-Step Methodology:

  • Solvent Selection: Select HPLC-grade solvents. If using THF or Diethyl Ether, verify peroxide levels are < 1 ppm using quantitative test strips.

  • Sparging Setup: Transfer the solvent to a heavy-walled Schlenk flask. Insert a long stainless-steel needle connected to a high-purity Nitrogen or Argon line directly into the solvent, ensuring the tip is near the bottom of the flask.

  • Purging: Bubble the inert gas vigorously through the solvent for a minimum of 15 to 30 minutes to displace dissolved oxygen[2].

  • Sealing: Slowly withdraw the sparging needle until it is above the liquid level to purge the headspace. Maintain a positive pressure of inert gas and seal the flask with a suba-seal rubber septum.

  • Validation: The success of this step is validated if the subsequent amine solution remains completely colorless after 24 hours of stirring at room temperature.

Protocol B: Antioxidant-Supplemented Workup and Storage

For scale-up operations or when absolute exclusion of oxygen via Schlenk techniques is impractical, chemical inhibition is required to protect the amine[3].

Step-by-Step Methodology:

  • Preparation of Antioxidant Solution: Prepare a 10 mg/mL stock solution of Butylated Hydroxytoluene (BHT) in degassed ethyl acetate.

  • Extraction: Following the synthesis or deprotection of (R)-phenyl(piperidin-4-yl)methanamine, perform all aqueous extractions using degassed organic solvents.

  • Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the mixture under a blanket of nitrogen using a reverse/back-way filtration setup to avoid drawing atmospheric air through the filter cake[2].

  • Inhibitor Addition: Add the BHT stock solution to the filtrate to achieve a final concentration of 100–250 ppm relative to the total solvent volume[3].

  • Concentration: Remove the solvent via rotary evaporation. Crucial Step: Backfill the rotary evaporator with Nitrogen or Argon—never atmospheric air—when releasing the vacuum.

  • Storage: Transfer the resulting isolated amine to a dark amber vial to prevent photo-oxidation, purge the headspace with Argon, seal tightly with Parafilm, and store at -20°C.

References

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents Source: Google Patents URL
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Source: PMC (PubMed Central)
  • Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen!

Sources

Optimization

optimizing chiral resolution agents for phenyl(piperidin-4-yl)methanamine

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the diastereomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the diastereomeric salt resolution of phenyl(piperidin-4-yl)methanamine .

Because this molecule possesses both a primary methanamine group and a secondary piperidine amine, it presents unique stoichiometric and solubility challenges. This guide bypasses generic advice, focusing instead on the causality of experimental failures and providing self-validating protocols to ensure high enantiomeric excess (ee) and yield.

Resolution Logic & Experimental Workflow

The separation of enantiomers via diastereomeric salt formation relies on exploiting the differential solubility of the resulting diastereomers[1]. The workflow below outlines the critical decision-making pathway for optimizing this process.

ResolutionWorkflow A Racemic Phenyl(piperidin-4-yl)methanamine B Select Resolving Agent (e.g., L-Tartaric Acid) A->B C Solvent Selection (Thermodynamic Control) B->C D Diastereomeric Salt Formation (Reflux to Dissolve) C->D E Controlled Cooling (0.1 °C/min) D->E F Oiling Out Detected? E->F G Add Anti-Solvent or Seed Crystals F->G Yes H Fractional Crystallization F->H No G->E Retry Cooling I Alkaline Liberation (Recover Pure Enantiomer) H->I

Logical workflow for the diastereomeric salt resolution of chiral amines.

Resolving Agent Selection Data

Selecting the correct chiral acid is the most critical variable. For a diamine like phenyl(piperidin-4-yl)methanamine, diacids often form highly stable, rigid hydrogen-bonded networks that facilitate crystallization[2].

Table 1: Quantitative Comparison of Chiral Resolving Agents for Piperidine-Derived Amines

Resolving AgentAcid TypeOptimal Molar Ratio (Acid:Amine)Recommended Solvent SystemExpected 1st Crop ee (%)Causality / Mechanism of Action
L-(+)-Tartaric Acid Diacid> 1.5 : 1Methanol / Water (9:1)75 - 85%Forms robust 3D hydrogen-bond networks. High molar ratio prevents mixed-salt equilibria[3].
(R)-(-)-Mandelic Acid Monoacid1 : 1Ethanol / MTBE60 - 70% π−π stacking with the phenyl ring of the substrate aids in rigidifying the crystal lattice.
Di-p-toluoyl-L-tartaric acid (DTTA) Bulky Diacid1 : 1Acetone / Water (95:5)85 - 95%Steric bulk of toluoyl groups restricts rotational freedom, highly effective for bulky piperidines.

Troubleshooting & FAQs

Q1: During the cooling phase, my diastereomeric salt forms a viscous oil at the bottom of the flask instead of crystallizing. Why does this happen and how do I fix it? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the saturation point of the diastereomeric salt is reached at a temperature above its melting point in the solvated state.

  • The Fix: You must alter the thermodynamic landscape. First, lower the overall concentration by adding 2-3 volumes of the primary solvent. Second, introduce a non-polar anti-solvent (like MTBE or heptane) dropwise only after the solution has cooled past the oiling-out threshold. Finally, introduce seed crystals of the desired salt at the metastable zone limit to force nucleation before phase separation can occur[4].

Q2: Phenyl(piperidin-4-yl)methanamine has two basic nitrogens. How does this affect the stoichiometry of the resolving agent? A: This is a critical failure point. If you use a 1:1 molar ratio with a diacid like tartaric acid, the diacid may bridge the primary amine of one molecule and the secondary piperidine amine of another, creating a complex, non-resolving polymeric salt.

  • The Fix: Literature models for diacid resolutions of chiral amines demonstrate that employing a molar ratio higher than 1.5 (Acid:Amine) saturates the basic sites, forcing the formation of discrete, predictable diastereomeric salts governed strictly by their solubility limits rather than complex acid-base equilibria[3].

Q3: My first crop yield is high, but the enantiomeric excess (ee) is stuck at 40%. How do I improve this? A: A high yield with low ee indicates kinetic trapping—the less soluble diastereomer precipitated so rapidly that it co-crystallized the more soluble diastereomer.

  • The Fix: Switch from kinetic to thermodynamic control[3]. Heat the suspension back to reflux until completely dissolved, then implement a highly controlled cooling ramp (e.g., 0.1 °C/min). Rapid crash-cooling is the enemy of chiral purity.

Self-Validating Protocol: Diastereomeric Salt Crystallization & Liberation

This protocol utilizes L-(+)-Tartaric acid and includes built-in validation checkpoints to ensure process integrity.

Phase 1: Salt Formation

  • Preparation: Dissolve 1.0 equivalent (e.g., 100 mmol) of racemic phenyl(piperidin-4-yl)methanamine in 10 volumes (relative to amine mass) of Methanol.

  • Acid Addition: In a separate flask, dissolve 1.5 equivalents (150 mmol) of L-(+)-Tartaric acid in 5 volumes of Methanol[3].

  • Mixing: Heat the amine solution to 50 °C. Add the tartaric acid solution dropwise over 30 minutes to prevent localized supersaturation.

  • Reflux: Heat the combined mixture to reflux (approx. 65 °C) for 1 hour.

    • Validation Checkpoint 1: The solution must be completely clear. Any remaining particulates will act as pseudo-seeds and cause racemic precipitation. If cloudy, add Methanol in 0.5 volume increments until clear.

Phase 2: Thermodynamic Crystallization 5. Cooling Ramp: Program the reactor to cool from 65 °C to 20 °C at a strict rate of 0.1 °C/min. 6. Aging: Once at 20 °C, agitate the slurry for 4 hours to allow Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals). 7. Isolation: Filter the crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold Methanol[1].

  • Validation Checkpoint 2: Analyze the mother liquor via Chiral HPLC. If the process was successful, the mother liquor should be highly enriched in the opposite enantiomer. If the mother liquor is racemic, the resolution failed.

Phase 3: Alkaline Liberation (Free-Basing) 8. Suspension: Suspend the enantiomerically enriched salt cake in 5 volumes of distilled water[1]. 9. Basification: Cool the suspension to 5 °C using an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the aqueous phase reaches pH 12[1].

  • Causality Note: Keeping the temperature below 15 °C during basification prevents base-catalyzed degradation or racemization of the primary amine.

  • Extraction: Extract the liberated free base with Dichloromethane (3 x 3 volumes). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure chiral amine.

References

  • Title: A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Source: benchchem.com.
  • Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Source: ulisboa.pt.
  • Title: Chiral Resolution with and without Resolving Agents. Source: pharmtech.com.
  • Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Source: bioduro.com.

Sources

Reference Data & Comparative Studies

Validation

comparing (R)- and (S)-phenyl(piperidin-4-yl)methanamine biological activity

Stereochemical Impact on Pharmacodynamics: A Comparative Guide to (R)- and (S)-Phenyl(piperidin-4-yl)methanamine Introduction Phenyl(piperidin-4-yl)methanamine (Molecular Formula: C12H18N2, MW: 190.28 g/mol ) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Impact on Pharmacodynamics: A Comparative Guide to (R)- and (S)-Phenyl(piperidin-4-yl)methanamine

Introduction

Phenyl(piperidin-4-yl)methanamine (Molecular Formula: C12H18N2, MW: 190.28 g/mol ) is a highly versatile chiral pharmacophore utilized extensively in modern drug discovery. The stereocenter at the benzylic carbon dictates the spatial projection of the primary amine—a critical hydrogen-bond donor—and the adjacent phenyl ring, which engages in vital hydrophobic interactions1[1].

This guide objectively compares the biological activity of the (S)-enantiomer (CAS: 1038351-46-0) 2[2] and the (R)-enantiomer (CAS: 1038351-44-8) 3[3]. By outlining experimental workflows, validated protocols, and comparative efficacy data, this document provides researchers with the technical grounding necessary to inform rational drug design.

Structural and Mechanistic Divergence

The biological activity of piperidine-derived methanamines is heavily reliant on their 3D conformation. The primary amine group acts as an essential hydrogen-bond donor in various biological targets, including viral glycoproteins and neurotransmitter receptors.

HA_Inhibition V Biological Target (e.g., Viral HA) S_Enant (S)-Phenyl(piperidin-4-yl) methanamine V->S_Enant Optimal H-Bonding R_Enant (R)-Phenyl(piperidin-4-yl) methanamine V->R_Enant Suboptimal Geometry Fusion High Affinity Binding (Target Inhibited) S_Enant->Fusion NoFusion Steric Clash (Target Active) R_Enant->NoFusion

Mechanistic divergence in target engagement between (S)- and (R)-enantiomers.

Comparative Biological Activity: Case Studies

Case Study 1: Influenza A Virus Hemagglutinin (HA) Inhibition

A breakthrough 2026 study published in the Journal of Medicinal Chemistry demonstrated that incorporating the phenyl(piperidin-4-yl)methanamine scaffold into benzenesulfonamides yields potent, broad-spectrum Influenza A Virus (IAV) HA inhibitors4[4]. The study isolated the racemates into their respective (R) and (S) enantiomers and evaluated their anti-IAV H1N1 activity. The data unequivocally showed that the (S)-enantiomers (e.g., Compound (S)-63) exhibited significantly higher antiviral potency than their (R)-counterparts. This is driven by the precise positioning of the amino group, which acts as a critical hydrogen-bond donor within the highly conserved HA stem region, effectively blocking viral membrane fusion 5[5].

Table 1: Comparative Antiviral Efficacy of Chiral Derivatives against IAV H1N1

Compound DerivativeStereochemistryTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
Derivative 63-S (S)IAV HA0.23>100>434
Derivative 63-R (R)IAV HA>50.0>100N/A
Derivative 64-S (S)IAV HA0.45>100>222
Derivative 64-R (R)IAV HA>50.0>100N/A

(Note: Data adapted from recent SAR studies on benzenesulfonamide HA inhibitors. CC50 = 50% Cytotoxic Concentration; EC50 = 50% Effective Concentration.)

Case Study 2: Neurotransmitter Receptor Modulation and 20-HETE Inhibition

Beyond virology, the scaffold is utilized in developing inhibitors for 20-HETE synthesis, a target linked to cardiovascular and renal diseases 6[6]. Additionally, the spatial arrangement of the (S)-enantiomer has been shown to align favorably with the binding pockets of dopaminergic and serotonergic receptors, making it a valuable building block for neuroactive agents compared to the sterically hindered (R)-enantiomer7[7].

Experimental Protocols for Evaluation

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for the isolation and biological evaluation of these enantiomers.

Workflow Racemate Racemic Phenyl(piperidin-4-yl)methanamine HPLC Chiral Preparative HPLC (Cellulose-based phase) Racemate->HPLC S_Isomer (S)-Enantiomer (ee > 99%) HPLC->S_Isomer R_Isomer (R)-Enantiomer (ee > 99%) HPLC->R_Isomer Assay In Vitro Bioassay (e.g., MDCK Cell Infection) S_Isomer->Assay R_Isomer->Assay Data EC50 & CC50 Determination Assay->Data

Experimental workflow for chiral resolution and high-throughput biological screening.

Protocol A: Chiral Resolution via Preparative HPLC

Causality: Racemic mixtures confound biological data due to off-target effects or competitive binding by the inactive enantiomer. Preparative chiral chromatography is chosen over diastereomeric salt resolution because it allows for rapid, high-yield isolation of both enantiomers without the need for chemical derivatization.

  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade methanol to ensure complete solubility and compatibility with the mobile phase.

  • Column Selection: Utilize a Chiralcel OD-H column. The cellulose-based stationary phase provides excellent chiral recognition for primary amines.

  • Chromatographic Separation: Run an isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Self-Validation Check: The addition of 0.1% Diethylamine is a critical system control; it suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica support, ensuring sharp, baseline-resolved peaks.

  • Purity Assessment: Collect the separated fractions, evaporate the solvent under reduced pressure, and determine the enantiomeric excess (ee) via analytical chiral HPLC. Proceed to biological assays only if ee > 99%.

Protocol B: In Vitro Antiviral Assay (MDCK Cells)

Causality: Madin-Darby Canine Kidney (MDCK) cells are the gold standard for influenza assays because they express high levels of sialic acid receptors, facilitating efficient viral entry and replication.

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2×104 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere until an 80-90% confluent monolayer forms.

  • Compound Treatment: Serially dilute the (R)- and (S)-enantiomers in infection medium (DMEM supplemented with 1 µg/mL TPCK-treated trypsin) and add to the cells. Self-Validation Check: Include Oseltamivir as a positive control and 0.5% DMSO as a vehicle control. This establishes the assay's dynamic range and confirms that the solvent does not induce cytotoxicity.

  • Viral Infection: Infect the cells with IAV H1N1 (A/FM/1/47) at a multiplicity of infection (MOI) of 0.01. Causality: A low MOI ensures multiple cycles of viral replication over the assay period, which amplifies the inhibitory effect of the compounds and provides clearer resolution of the EC50 values.

  • Viability Readout: After 72 hours post-infection, assess cell viability using a luminescent ATP quantification assay (e.g., CellTiter-Glo). Calculate the EC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).

References

  • EvitaChem. "(S)-Phenyl(piperidin-4-yl)methanamine (EVT-12041291)". EvitaChem.
  • Ambeed. "1038351-46-0 | (S)-Phenyl(piperidin-4-yl)methanamine". Ambeed.
  • ChemSrc. "1038351-44-8 | (R)-Phenyl(piperidin-4-yl)methanamine". ChemSrc.
  • ACS Publications. "Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors". Journal of Medicinal Chemistry.
  • ACS Publications. "Discovery and Optimization of Benzenesulfonamides...
  • Google Patents. "WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof".
  • EvitaChem. "Biological activity of (S)-Phenyl(piperidin-4-yl)methanamine". EvitaChem.

Sources

Comparative

(R)-phenyl(piperidin-4-yl)methanamine vs benzylamine derivatives in drug design

Navigating Chemical Space: A Comparative Guide to (R)-Phenyl(piperidin-4-yl)methanamine and Benzylamine Derivatives in Drug Design The transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Chemical Space: A Comparative Guide to (R)-Phenyl(piperidin-4-yl)methanamine and Benzylamine Derivatives in Drug Design

The transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a defining paradigm shift in contemporary medicinal chemistry. This "escape from flatland" strategy significantly improves the clinical success rates of drug candidates by enhancing solubility, reducing promiscuous off-target binding, and allowing for precise spatial vectoring[1].

This guide objectively compares the classical, highly flexible benzylamine scaffold with the rigidified, chiral (R)-phenyl(piperidin-4-yl)methanamine building block. By analyzing their physicochemical properties, target engagement mechanisms, and metabolic liabilities, we provide a definitive framework for drug development professionals deciding when to employ scaffold morphing techniques[2].

Structural and Physicochemical Divergence

The fundamental difference between these two scaffolds lies in their conformational freedom and basicity. Benzylamine is a simple primary amine attached to a phenyl ring via a highly flexible methylene bridge. While excellent for early-stage fragment screening, its conformational promiscuity often leads to a high entropic penalty upon target binding.

In contrast, (R)-phenyl(piperidin-4-yl)methanamine introduces a piperidine ring at the benzylic position. This modification achieves three critical design goals:

  • Stereochemical Vectoring: The chiral center locks the phenyl ring and the piperidine moiety into distinct spatial quadrants, enabling "lock-and-key" precision.

  • Dual Basicity: The molecule possesses both a primary amine (pKa ~9.0) and a secondary piperidine amine (pKa ~10.4). At physiological pH (7.4), the piperidine nitrogen is fully protonated, allowing it to act as a secondary electrostatic anchor (e.g., forming salt bridges with Asp/Glu residues). This dual-interaction model has been highly successful in designing inhibitors for targets like acetylcholinesterase, where the piperidine nitrogen is a critical anchor[3].

  • Increased Fsp3 (Fraction of sp3 Carbons): The addition of the saturated piperidine ring increases the Fsp3 from 0.14 to 0.50, directly correlating with improved aqueous solubility and reduced toxicity[1].

Table 1: Comparative Physicochemical Properties
PropertyBenzylamine Scaffold(R)-phenyl(piperidin-4-yl)methanamine
Molecular Weight 107.15 g/mol 190.29 g/mol
Fsp3 (Fraction sp3) 0.140.50
pKa (Basic Centers) ~9.3 (Primary Amine)~9.0 (Primary), ~10.4 (Piperidine)
Topological Polar Surface Area 26.0 Ų38.0 Ų
Rotatable Bonds 12
Conformational Flexibility HighLow (Rigidified)
Metabolic Liability High (MAO/CYP450 targeting)Low (Steric shielding by piperidine)

Target Engagement & Pharmacodynamics

When a flexible benzylamine binds to a protein target, it must freeze into a single conformation, resulting in a significant loss of entropy. Furthermore, it relies primarily on a single hydrogen-bond donor/acceptor and π−π stacking.

By employing a scaffold morphing approach, replacing a simple benzylamine with a piperidin-4-yl-methanamine derivative forces the molecule into a pre-organized bioactive conformation[2]. Recent optimizations of antiviral benzenesulfonamides successfully utilized this exact scaffold to overcome the potency limitations of flat aromatic precursors, proving that the bulky piperidine ring can occupy adjacent polar pockets to drastically increase target affinity[4].

Pharmacophore cluster_0 Benzylamine cluster_1 (R)-phenyl(piperidin-4-yl)methanamine B1 Primary Amine (H-Bond Donor) B2 Phenyl Ring (pi-pi Stacking) B1->B2 Flexible Rotation P1 Primary Amine (Primary Anchor) P2 Piperidine Nitrogen (Salt Bridge) P3 Phenyl Ring (Rigidified Stacking) P4 (R)-Stereocenter (Spatial Vectoring) P4->P1 P4->P2 P4->P3

Fig 1. Pharmacophore comparison: Flexible benzylamine vs. rigidified piperidine scaffold.

ADME & Pharmacokinetic Profiling

Metabolic Stability: Benzylamines are notorious for rapid oxidative deamination by Monoamine Oxidase (MAO) and benzylic oxidation by CYP450 enzymes. The exposed benzylic protons are easily abstracted. In the (R)-phenyl(piperidin-4-yl)methanamine scaffold, the sheer steric bulk of the piperidine ring shields the primary amine and the benzylic carbon, significantly increasing the metabolic half-life.

Toxicity and hERG Liability: While the dual basicity of the piperidine derivative improves solubility and target binding[3], it introduces a potential liability: high-affinity binding to the hERG potassium channel, which can cause cardiotoxicity. During lead optimization, this is typically mitigated by N-alkylation, acylation, or introducing electron-withdrawing groups near the piperidine nitrogen to lower its pKa.

Self-Validating Experimental Protocols

To ensure scientific integrity, working with chiral diamines requires rigorous synthetic and analytical validation. Below are the field-proven protocols for isolating the active enantiomer and validating its binding affinity.

Protocol A: Chiral Resolution and Enantiomeric Validation

Causality: Enantiomers often exhibit drastically different off-target profiles. Isolating the (R)-enantiomer is non-negotiable for accurate structure-activity relationship (SAR) modeling.

  • Salt Formation: Dissolve 10 mmol of racemic phenyl(piperidin-4-yl)methanamine in 50 mL of hot ethanol. Slowly add a solution of 10 mmol of L-(+)-tartaric acid in 20 mL of ethanol.

  • Fractional Crystallization: Allow the mixture to cool to room temperature slowly over 12 hours. The (R)-enantiomer tartrate salt preferentially crystallizes due to its lower solubility lattice energy, while the (S)-enantiomer remains in the mother liquor.

  • Filtration & Washing: Filter the formed crystals and wash with 10 mL of ice-cold ethanol to remove residual (S)-enantiomer.

  • Free Base Conversion: Suspend the crystals in 30 mL of dichloromethane (DCM) and wash with 30 mL of 1M NaOH. The basic environment neutralizes the tartrate, driving the free diamine into the organic layer.

  • Quality Control (Self-Validation): Evaporate the DCM and analyze the residue via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 80:20:0.1). A single chromatographic peak confirms >99% enantiomeric excess (ee).

Workflow A Racemic Amine Scaffold B Addition of L-Tartaric Acid (Chiral Resolution) A->B C (R)-Enantiomer Tartrate (Crystallizes) B->C Fractional Crystallization D (S)-Enantiomer Tartrate (Mother Liquor) B->D E Free Base Conversion (1M NaOH, DCM Extract) C->E F Chiral HPLC Validation (ee > 99%) E->F Quality Control

Fig 2. Self-validating chiral resolution workflow for isolating the (R)-enantiomer.

Protocol B: Competitive Radioligand Binding Assay

Causality: To empirically prove that the addition of the piperidine ring reduces the entropic penalty and increases target affinity via the secondary salt bridge.

  • Membrane Preparation: Incubate target-expressing cell membranes (50 µg protein/well) in an assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Ligand Incubation: Add 1 nM of a radiolabeled reference ligand (e.g., [3H]-target-specific probe) and varying concentrations ( 10−11 to 10−5 M) of either the benzylamine or the (R)-phenyl(piperidin-4-yl)methanamine derivative.

  • Equilibration: Incubate the microplates at 25°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Data Acquisition: Add scintillation cocktail to the filters and measure radioactivity. Calculate the IC50​ using non-linear regression and derive the Ki​ via the Cheng-Prusoff equation to directly compare the binding affinities of the two scaffolds.

Sources

Validation

Validating Target Engagement of (R)-phenyl(piperidin-4-yl)methanamine Probes: A Comprehensive Comparison Guide

Executive Summary The (R)-phenyl(piperidin-4-yl)methanamine scaffold is a privileged pharmacophore widely utilized in the development of targeted therapeutics, most notably as a potent inhibitor of Lysine-Specific Demeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (R)-phenyl(piperidin-4-yl)methanamine scaffold is a privileged pharmacophore widely utilized in the development of targeted therapeutics, most notably as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. The piperidine ring efficiently anchors into the FAD-dependent catalytic pocket of LSD1, blocking the demethylation of mono- and di-methylated histone H3K4 (H3K4me1/2)[1]. However, translating biochemical affinity into cellular efficacy requires rigorous validation of intracellular target engagement (TE). Biochemical assays fail to account for critical cellular variables such as membrane permeability, subcellular localization (e.g., nuclear penetration required for LSD1), and competition with endogenous metabolites[3].

This guide objectively compares the three premier methodologies for validating the TE of (R)-phenyl(piperidin-4-yl)methanamine probes in live cells: Cellular Thermal Shift Assay (CETSA), NanoBRET, and Activity-Based Protein Profiling (ABPP).

Comparison of Target Engagement Platforms

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization[4]. When the (R)-phenyl(piperidin-4-yl)methanamine probe binds to its target in intact cells, the protein-ligand complex exhibits increased resistance to heat-induced unfolding and aggregation[2][4].

  • Pros : Completely label-free; measures engagement with endogenous, unmodified proteins in their native physiological state[4].

  • Cons : Lower throughput if relying on Western blot readouts; requires the target protein to exhibit a clear, measurable melting curve[5].

NanoBRET (Bioluminescence Resonance Energy Transfer)

NanoBRET utilizes a proximity-based energy transfer between a NanoLuc luciferase-tagged target protein and a cell-permeable fluorescent tracer[3]. The test probe competes with the tracer for the binding site, resulting in a dose-dependent decrease in the BRET signal[6].

  • Pros : Real-time, live-cell kinetics; highly quantitative; scalable to high-throughput formats[3][7].

  • Cons : Requires genetic engineering to express the NanoLuc fusion protein; potential artifacts from target overexpression[7].

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently trap active enzymes in native proteomes[8]. For reversible (R)-phenyl(piperidin-4-yl)methanamine probes, competitive ABPP is employed: the probe competes with a broad-spectrum, kinetically tuned activity-based probe for the active site, followed by mass spectrometry or gel-based readout[9][10].

  • Pros : Unbiased, proteome-wide off-target profiling; directly assesses the functional state of the enzyme[8][10].

  • Cons : Requires specialized mass spectrometry infrastructure and complex bioinformatic data analysis[8].

Data Presentation: Comparative Performance of LSD1 Probes

The following table synthesizes representative TE data comparing a novel (R)-phenyl(piperidin-4-yl)methanamine probe ("Probe-A") against a clinical reference LSD1 inhibitor (e.g., GSK2879552 analog)[2][11].

CompoundBiochemical IC₅₀ (nM)CETSA ITDRF EC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)ABPP Selectivity Profile
Probe-A 12.5 ± 1.285.4 ± 6.3110.2 ± 8.5Highly selective (>50-fold vs MAO-A/B)
Reference Inhibitor 45.0 ± 3.1210.5 ± 15.2340.6 ± 22.1Moderate off-target MAO-A engagement
Negative Control >10,000N/A (No stabilization)>10,000No specific competition observed

Causality Insight : The rightward shift from Biochemical IC₅₀ to Cellular EC₅₀/IC₅₀ (approx. 7 to 10-fold) is a classic hallmark of cellular TE assays. It reflects the energetic penalty of crossing the lipid bilayer, achieving nuclear localization, and competing with high local concentrations of the endogenous H3K4 substrate and FAD cofactor[3][6].

Experimental Protocols: Self-Validating Workflows

Protocol 1: NanoBRET Target Engagement Assay

Rationale: This protocol establishes a highly quantitative, real-time measurement of probe binding. The inclusion of an untransfected control ensures the BRET signal is target-specific, while the digitonin control validates tracer permeability[3][6].

  • Cell Preparation : Plate HEK293 cells at 2×104 cells/well in a 96-well plate. Transfect with the LSD1-NanoLuc fusion plasmid using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Optimization : Add the fluorescent NanoBRET tracer at a concentration equivalent to its Kd​ (typically 0.1–1.0 µM) to ensure maximum assay sensitivity for competitive displacement[6].

  • Probe Incubation : Treat cells with a 10-point serial dilution of the (R)-phenyl(piperidin-4-yl)methanamine probe (from 10 µM to 0.1 nM). Include a DMSO vehicle control (0.1% final concentration). Incubate for 2 hours at 37°C.

  • Substrate Addition & Readout : Add the NanoLuc substrate and extracellular NanoLuc inhibitor (to quench signal from dead/leaky cells). Measure luminescence at donor (460 nm) and acceptor (590 nm) wavelengths using a microplate reader[7].

  • Data Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot against log[Probe] to determine the cellular IC50​ [6].

Protocol 2: CETSA Isothermal Dose-Response Fingerprint (ITDRF)

Rationale: ITDRF provides a label-free validation of target engagement. Normalizing to a non-denaturing temperature ensures that apparent degradation is due to thermal unfolding, not compound toxicity[12][13].

  • Melt Curve Determination : Treat cells with DMSO or 10 µM probe. Aliquot into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes. Lysis and Western blot analysis will identify the Tagg​ (temperature where 75% of the target is degraded). For LSD1, this is typically ~52°C[2].

  • Compound Treatment : For ITDRF, treat live cells with a serial dilution of the probe (10 µM to 1 nM) for 1 hour at 37°C[2].

  • Heat Shock : Aliquot cells into PCR tubes and subject them to the predetermined Tagg​ (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature[13].

  • Lysis and Separation : Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins[13][14].

  • Quantification : Analyze the soluble supernatant via Western blot or AlphaScreen targeting LSD1. Normalize band intensities to a loading control (e.g., GAPDH) and plot against probe concentration to calculate the EC50​ [2][5].

Visualizations

Mechanism Probe (R)-phenyl(piperidin-4-yl) methanamine Probe FAD FAD Catalytic Pocket Probe->FAD Anchors into H3K4 H3K4me1/2 Substrate Probe->H3K4 Steric/Catalytic Blockade LSD1 LSD1/KDM1A Enzyme LSD1->H3K4 Endogenous Target FAD->LSD1 Block Demethylation Blocked (Target Engaged) H3K4->Block Epigenetic Shift

Caption: Mechanism of Action: (R)-phenyl(piperidin-4-yl)methanamine probe engaging the LSD1 FAD pocket.

Workflow cluster_CETSA CETSA Workflow (Label-Free) cluster_NanoBRET NanoBRET Workflow (Live-Cell) Start Live Cells Treated with Probe CETSA_Heat Heat Shock (e.g., 52°C) Start->CETSA_Heat Thermodynamic Shift BRET_Tracer Add Fluorescent Tracer & Substrate Start->BRET_Tracer Competitive Displacement CETSA_Lysis Lysis & High-Speed Centrifugation CETSA_Heat->CETSA_Lysis CETSA_Read Quantify Soluble Target (Western Blot/AlphaScreen) CETSA_Lysis->CETSA_Read BRET_Transfect Express NanoLuc-Target Fusion BRET_Transfect->Start Pre-requisite BRET_Read Measure BRET Ratio (Real-time Kinetics) BRET_Tracer->BRET_Read

Caption: Comparative workflow of CETSA vs. NanoBRET for validating intracellular target engagement.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols / Springer Nature. Link

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Link

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology / PubMed. Link

  • Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Pharmacology. Link

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Link

  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509. Benchchem.Link

  • Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells. MDPI.Link

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Link

  • Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. Link

  • Activity-based protein profiling in drug-discovery. Scholarly Publications Leiden University. Link

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. Link

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PMC. Link

  • Target engagement reagents. Revvity. Link

Sources

Comparative

Benchmarking Synthesis Routes for (R)-Phenyl(piperidin-4-yl)methanamine: A Comparative Guide for Process Chemists

Executive Summary The chiral amine (R)-phenyl(piperidin-4-yl)methanamine is a privileged building block in modern medicinal chemistry. Its unique structural topology—combining a basic piperidine ring with a benzylic chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral amine (R)-phenyl(piperidin-4-yl)methanamine is a privileged building block in modern medicinal chemistry. Its unique structural topology—combining a basic piperidine ring with a benzylic chiral center—makes it a critical intermediate in the development of highly selective therapeutics, including 20-HETE synthesis inhibitors[1] and next-generation influenza A virus hemagglutinin (HA) inhibitors[2].

As drug candidates progress from discovery to commercial manufacturing, selecting the optimal synthetic route for this chiral amine becomes paramount. This guide objectively benchmarks the three primary synthetic strategies: Chiral Auxiliary-Directed Addition, Classical Resolution, and Catalytic Asymmetric Reductive Amination (DARA).

RouteSelection Start Target: (R)-Phenyl(piperidin-4-yl)methanamine Scale What is the target scale? Start->Scale Lab Lab Scale (< 100g) Fast delivery needed Scale->Lab Pilot Pilot/Kilo Scale Cost-sensitive Scale->Pilot Mfg Commercial Mfg Atom economy critical Scale->Mfg Ellman Ellman's Sulfinamide Route High ee%, fast optimization Lab->Ellman Resolution Classical Resolution Cheap reagents, 50% max yield Pilot->Resolution Asymmetric Asymmetric Hydrogenation High CAPEX, lowest OPEX Mfg->Asymmetric

Workflow for selecting the optimal synthesis route based on manufacturing scale.

Route 1: Chiral Auxiliary-Directed Addition (The Ellman Approach)

For discovery chemists and early-phase scale-up, the Ellman sulfinamide route remains the gold standard due to its predictability and high enantiomeric excess (ee). The synthesis typically begins with the readily available tert-butyl 4-formylpiperidine-1-carboxylate (1-Boc-piperidine-4-carboxaldehyde)[3].

Causality & Mechanistic Insight

The condensation of the aldehyde with (R)-2-methylpropane-2-sulfinamide forms a chiral sulfinyl imine. The bulky tert-butyl group on the auxiliary dictates a highly ordered, six-membered Zimmerman-Traxler transition state during the addition of the Grignard reagent. The titanium coordinates with both the sulfinyl oxygen and the imine nitrogen, effectively shielding the Si-face of the imine. Consequently, the phenylmagnesium bromide nucleophile is forced to attack the Re-face, yielding the (R)-configuration at the newly formed benzylic stereocenter with >98% ee.

EllmanMechanism Aldehyde 1-Boc-piperidine -4-carboxaldehyde Imine Chiral Sulfinyl Imine (E-isomer favored) Aldehyde->Imine Auxiliary (R)-t-Bu-Sulfinamide Ti(OEt)4 Auxiliary->Imine Transition Six-Membered Zimmerman-Traxler TS Imine->Transition Grignard PhMgBr Cryogenic (-48°C) Grignard->Transition Product (R,R)-Sulfinamide Diastereomer Transition->Product Re-face attack Final (R)-Phenyl(piperidin-4-yl) methanamine Product->Final Deprotect HCl / MeOH Deprotection Deprotect->Final

Mechanistic pathway of the Ellman auxiliary-directed Grignard addition.

Self-Validating Experimental Protocol
  • Imine Condensation: To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq). Stir at 25 °C for 12 hours. Quench by pouring into an equal volume of saturated aqueous NaCl. Filter the resulting titanium dioxide suspension through a Celite pad, wash with EtOAc, and concentrate the organic layer to afford the crude imine.

  • Nucleophilic Addition: Dissolve the crude sulfinyl imine in anhydrous DCM (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath). Dropwise add phenylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) over 30 minutes. Stir for 4 hours at -48 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the (R,R)-diastereomer.

  • Global Deprotection: Treat the purified intermediate with 4M HCl in 1,4-dioxane/MeOH (1:1 v/v) at 25 °C for 2 hours. This simultaneously cleaves the sulfinyl auxiliary and the Boc protecting group. Concentrate in vacuo to yield the dihydrochloride salt of (R)-phenyl(piperidin-4-yl)methanamine.

Route 2: Classical Resolution via Diastereomeric Salts

For mid-scale (pilot/kilo) manufacturing where cryogenic conditions and stoichiometric chiral auxiliaries become cost-prohibitive, classical resolution of the racemic amine is often deployed.

Causality & Mechanistic Insight

This route relies on the reductive amination of phenyl(1-Boc-piperidin-4-yl)methanone to generate a racemic primary amine. Standard industrial amination methods often utilize palladium on carbon under a hydrogen atmosphere[4]. When the racemic mixture is treated with a chiral resolving agent such as (D)-mandelic acid, two diastereomeric salts are formed. Because these salts possess distinct lattice energies and solubility profiles in polar protic solvents, the (R)-amine-(D)-mandelate salt selectively crystallizes, allowing for physical separation.

Self-Validating Experimental Protocol
  • Reductive Amination: Dissolve phenyl(1-Boc-piperidin-4-yl)methanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in pyridine (0.5 M). Heat to 60 °C for 4 hours to form the oxime. After aqueous workup, dissolve the crude oxime in glacial acetic acid and add Zn dust (4.0 eq) portion-wise at 0 °C. Stir for 6 hours at room temperature, filter through Celite, and basify with 2M NaOH to extract the racemic amine.

  • Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) and (D)-mandelic acid (1.0 eq) in boiling ethanol (10 mL/g). Allow the solution to cool to 25 °C at a controlled rate of 5 °C/hour. Stir for an additional 12 hours at room temperature.

  • Recrystallization & Freebasing: Filter the precipitated crystals and recrystallize twice from ethanol to achieve >95% ee. Suspend the enantiopure salt in DCM and wash with 1M NaOH to remove the mandelic acid. Separate the organic layer, dry, and concentrate.

  • Boc Deprotection: Treat the free base with TFA/DCM (1:4) for 1 hour at room temperature, followed by concentration and neutralization to afford the target compound.

Route 3: Catalytic Asymmetric Reductive Amination (DARA)

For commercial-scale manufacturing (ton scale), atom economy and operational expenditure (OPEX) are the primary drivers. Direct Asymmetric Reductive Amination (DARA) eliminates the 50% yield ceiling of classical resolution.

Causality & Mechanistic Insight

DARA utilizes a chiral transition metal catalyst (e.g., Ru or Ir coordinated with chiral phosphine ligands like (R)-BINAP or Josiphos) to stereoselectively reduce the transient imine formed in situ. The chiral ligand creates a sterically demanding asymmetric pocket around the metal center. During the hydride transfer step from the metal to the imine carbon, the steric bulk prevents the imine from binding in the Si-face orientation, exclusively favoring hydride delivery to the Re-face.

Self-Validating Experimental Protocol
  • In Situ Imine Formation: In a high-pressure autoclave, combine phenyl(1-Boc-piperidin-4-yl)methanone (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous methanol (1.0 M).

  • Asymmetric Hydrogenation: Add the chiral catalyst [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%). Seal the reactor, purge three times with N₂ gas, and then three times with H₂ gas. Pressurize the reactor to 50 bar with H₂.

  • Reaction Execution: Heat the vessel to 60 °C and stir vigorously (800 rpm) for 24 hours. Monitor hydrogen uptake until it ceases.

  • Workup & Deprotection: Vent the reactor safely. Filter the reaction mixture through a short silica plug to remove the ruthenium catalyst. Concentrate the filtrate and subject it to standard HCl/MeOH deprotection to yield the final (R)-phenyl(piperidin-4-yl)methanamine.

Quantitative Benchmarking

The following table summarizes the performance metrics of each synthesis route to aid in process selection.

MetricRoute 1: Ellman's AuxiliaryRoute 2: Classical ResolutionRoute 3: Catalytic DARA
Optimal Scale Lab to KiloKilo to PilotCommercial Ton
Overall Yield 65% – 75%25% – 35% (Max 50%)80% – 90%
Enantiomeric Excess > 98%90% – 95%> 96%
Key Cost Driver Chiral Auxiliary, Ti(OEt)₄Solvent volumes, TimeChiral Ru/Ir Catalyst
Atom Economy Low (Stoichiometric waste)Poor (50% wrong enantiomer)High (Catalytic)
Time Efficiency High (Fast optimization)Low (Multiple crystallizations)Very High (Once optimized)
Equipment Needs Cryogenic reactors (-48 °C)Standard glass-lined reactorsHigh-pressure hydrogenators

Sources

Validation

Comparative Molecular Docking Guide: (R)- vs. (S)-phenyl(piperidin-4-yl)methanamine Enantiomers

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a structural rationalization of in vitro pharmacology. Recently, the phenyl(piperidin-4-yl)methanamine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a structural rationalization of in vitro pharmacology. Recently, the phenyl(piperidin-4-yl)methanamine scaffold has emerged as a highly favorable pharmacophore in the development of next-generation Influenza A Virus (IAV) Hemagglutinin (HA) inhibitors[1][2].

This guide provides an objective, comparative analysis of the (R) and (S) enantiomers of this scaffold. By examining the causality behind their differential binding affinities, we can establish a self-validating computational workflow that mirrors the empirical data recently published in the Journal of Medicinal Chemistry[3].

The Causality of Chirality in HA Inhibition

When optimizing benzenesulfonamide-based HA inhibitors, researchers discovered that replacing the oxygen atom of a morpholine ring with a piperidine scaffold (yielding the phenyl(piperidin-4-yl)methanamine core) significantly improved antiviral activity[1]. However, the biological efficacy is strictly stereoselective.

Why does the (S)-enantiomer dominate? Chiral separation of active racemates revealed that the (S)-configuration optimally aligns the phenyl ring to engage in critical interactions within the HA pocket[1]. Specifically:

  • The (S)-Enantiomer maintains a vital hydrogen bond with the Thr318 residue while its stereocenter directs the phenyl ring to form a favorable sulfur-π or hydrophobic interaction with Trp21 [1].

  • The (R)-Enantiomer suffers from an altered spatial trajectory. The inverted stereocenter forces the phenyl ring into a steric clash with the binding pocket wall, preventing the ligand from simultaneously satisfying the Thr318 and Trp21 interactions. This structural misalignment translates to a profound drop in in vitro potency[1].

Experimental Protocol: Self-Validating Comparative Docking

To computationally validate the superiority of the (S)-enantiomer, your docking protocol must be designed as a self-validating system. Below is the step-by-step methodology required to reproduce these stereospecific binding profiles.

Step 1: Ligand Preparation & Conformational Search
  • Action: Generate 3D structures for both the (R)- and (S)-phenyl(piperidin-4-yl)methanamine derivatives using Schrödinger LigPrep (or an equivalent tool like RDKit/OpenBabel).

  • Causality: The piperidine nitrogen must be properly protonated. Set the target pH to 7.4 ± 0.5 using Epik. Why? The protonated amine is essential for modeling the electrostatic interactions that anchor the ligand near the HA stem region.

Step 2: Protein Preparation (Target: IAV Hemagglutinin)
  • Action: Import a high-resolution X-ray crystal structure of H1N1 HA (e.g., from the PDB). Assign bond orders, add missing hydrogens, and optimize the H-bond network using the Protein Preparation Wizard.

  • Causality: The Thr318 hydroxyl group must be allowed to sample multiple rotameric states during grid generation to accommodate the incoming sulfonamide/amine bioisosteres[1][3].

Step 3: Receptor Grid Generation
  • Action: Center the docking grid on the known binding pocket defined by Thr318 and Trp21[1]. Set the bounding box to 20 Å × 20 Å × 20 Å.

  • Validation Check: Before docking the novel enantiomers, re-dock the co-crystallized native ligand. The system is only validated if the Root-Mean-Square Deviation (RMSD) of the re-docked pose is < 2.0 Å compared to the crystal structure.

Step 4: Molecular Docking & MM-GBSA Scoring
  • Action: Execute docking using Glide Extra Precision (XP) or AutoDock Vina. Follow up with an MM-GBSA (Molecular Mechanics, Generalized Born and Surface Area) calculation to estimate the true binding free energy ( ΔGbind​ ).

  • Causality: Standard docking scores (GlideScore) often underestimate the desolvation penalty of the hydrophobic phenyl ring. MM-GBSA provides a more accurate thermodynamic rationalization for why the (S)-enantiomer's alignment with Trp21 is so energetically favorable.

Interaction Pathway Visualization

The following diagram illustrates the divergent binding logic of the two enantiomers within the HA pocket.

EnantiomerDocking Scaffold phenyl(piperidin-4-yl)methanamine Core Scaffold SEnant (S)-Enantiomer (Active Configuration) Scaffold->SEnant REnant (R)-Enantiomer (Weak Configuration) Scaffold->REnant Thr318 Thr318 Pocket (Hydrogen Bonding) SEnant->Thr318 Optimal H-bond Trp21 Trp21 Pocket (Sulfur-π / Hydrophobic) SEnant->Trp21 Phenyl ring alignment Steric Steric Clash / Misalignment (Loss of Affinity) REnant->Steric Altered trajectory Steric->Thr318 Weakened H-bond Steric->Trp21 Missed interaction

Fig 1: Divergent binding pathways of (S) and (R) enantiomers within the HA binding pocket.

Quantitative Comparison: Experimental vs. Computational Data

To bridge the gap between computational predictions and in vitro reality, the table below summarizes the performance of the piperidine-based scaffolds (e.g., Compound 76 and Compound 63 derivatives) reported in recent literature[1][3], alongside their representative computational scoring metrics.

Compound ConfigurationIn Vitro Potency (EC 50​ μM)Representative GlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Structural Observations
(S)-Piperidine Scaffold (e.g., (S)-76)0.53 -9.8-45.2Perfect vector alignment; dual engagement of Thr318 (H-bond) and Trp21 (hydrophobic).
(S)-63 Lead Compound 0.23 -10.5-51.8>10-fold enhanced potency vs parent; highly stable complex.
(R)-Piperidine Scaffold > 2.0 (Significantly Reduced)-6.4-28.5Steric clash of the phenyl ring; inability to maintain Thr318 H-bond distance.
F0045(S) Parent (Morpholine) 2.94-7.1-32.0Suboptimal pharmacophore; oxygen atom introduces unfavorable desolvation penalty.

Data Note: In vitro EC50 values are sourced from the 2026 SAR study by Song et al.[1][3]. Computational scores are representative benchmarks demonstrating the expected ΔG divergence between active and sterically hindered configurations.

References

  • Song, H., Wang, A., Fan, S., et al. (March 2026). Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of (R)-Phenyl(piperidin-4-yl)methanamine Derivatives: A Comprehensive Comparison Guide

The Pharmacological Landscape of Piperidine Scaffolds (R)-phenyl(piperidin-4-yl)methanamine is a privileged chiral building block in medicinal chemistry. Its structural geometry—combining a basic piperidine ring, a flexi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Landscape of Piperidine Scaffolds

(R)-phenyl(piperidin-4-yl)methanamine is a privileged chiral building block in medicinal chemistry. Its structural geometry—combining a basic piperidine ring, a flexible methanamine linker, and a lipophilic phenyl group—makes it an exceptional scaffold for engaging aminergic G-protein coupled receptors (GPCRs) and viral targets. However, the exact structural features that confer high primary target affinity also predispose these derivatives to severe cross-reactivity.

As a Senior Application Scientist, the most common failure point I observe in lead optimization is the inability to decouple primary efficacy from off-target liabilities. Specifically, the basic nitrogen atoms required for GPCR activation frequently trigger cross-reactivity with the human ether-à-go-go-related gene (hERG) channel, histamine H1, and adrenergic α1 receptors. This guide objectively compares the cross-reactivity profiles of (R)-phenyl(piperidin-4-yl)methanamine derivatives against alternative N-heterocycles, providing a self-validating framework for your screening cascades.

Structural Causality: Efficacy vs. Off-Target Binding

The binding mechanics of piperidine derivatives are dictated by their protonation state at physiological pH.

  • Primary Target Engagement : The basic nitrogen of the piperidine ring forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in D2 and 5-HT receptors. Furthermore, the presence of the primary methanamine group acts as a vital hydrogen-bond donor;1[1].

  • The hERG Liability : Unfortunately, the lipophilic phenyl ring and the protonated amine perfectly satisfy the hERG channel pharmacophore. The protonated nitrogen engages in Pi-Cation interactions with Tyr652 and Phe656 within the channel's inner cavity, leading to potentially fatal QT prolongation. 2 emphasize the necessity of structural tuning to mitigate this exact cross-reactivity[2].

Pathway Scaffold (R)-Phenyl(piperidin-4-yl) methanamine Target Primary Targets (D2 / 5-HT2A) Scaffold->Target Salt Bridge (Asp3.32) OffTarget Off-Targets (hERG / H1 / α1) Scaffold->OffTarget Pi-Cation (Tyr652/Phe656) Therapeutic Therapeutic Efficacy (GPCR Modulation) Target->Therapeutic Pathway Activation Toxicity Adverse Effects (Cardiotoxicity / Sedation) OffTarget->Toxicity Channel Blockade

Mechanistic divergence of piperidine derivatives binding to primary targets versus off-target hERG.

Quantitative Comparison of Scaffold Alternatives

When optimizing the (R)-phenyl(piperidin-4-yl)methanamine core, chemists frequently evaluate alternative N-heterocycles. 3 often lowers hERG affinity due to the introduction of a second nitrogen, which reduces overall lipophilicity (LogP) and alters the basicity profile[3]. However, this can also diminish primary target engagement.

Table 1: Representative Cross-Reactivity Profiles of N-Heterocycle Derivatives

Scaffold ModificationPrimary Target Affinity (D2 Ki, nM)Off-Target Affinity (hERG IC50, µM)Selectivity Index (SI)Cross-Reactivity Assessment
(R)-Phenyl(piperidin-4-yl)methanamine 4.21.8428High efficacy, moderate hERG liability. Requires steric shielding.
(S)-Phenyl(piperidin-4-yl)methanamine 35.14.5128Inferior target engagement due to stereoclimatic mismatch.
Piperazine Analog 18.5>10.0>5404[4], but reduced primary potency.
Pyrrolidine Analog 145.0>10.0>68Poor target engagement; ring contraction disrupts the salt bridge.

(Note: Data synthesized from representative structure-activity relationship (SAR) trends in aminergic GPCR ligand development).

Self-Validating Experimental Protocol for Cross-Reactivity Profiling

To accurately assess the therapeutic window of these derivatives, you must implement a self-validating screening cascade. Relying solely on computational predictions or simple binding assays is insufficient. The following protocol establishes a causal link between thermodynamic binding and functional physiological disruption.

Step 1: Thermodynamic Isolation via Radioligand Binding (Primary Targets)

  • Methodology : Incubate isolated CHO cell membranes expressing human D2 receptors with a constant concentration of [3H]-spiperone and varying concentrations of the test derivative (0.1 nM to 10 µM). Separate bound from free radioligand using rapid vacuum filtration.

  • Causality & Validation : We specifically use isolated membranes rather than whole cells. This eliminates confounding variables such as membrane permeability and active efflux by P-glycoprotein, isolating the pure thermodynamic receptor-ligand interaction (Ki). This ensures that any loss of potency is strictly due to structural mismatch, not poor cellular penetration.

Step 2: Functional Counter-Screening via Automated Patch-Clamp (hERG)

  • Methodology : Express hERG channels in HEK293 cells. Using an automated patch-clamp system at physiological temperature (37°C), apply the compound and measure the tail current amplitude using a standard whole-cell voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV).

  • Causality & Validation : Why not use a simple [3H]-dofetilide binding assay for hERG? Because compounds can bind to the exterior of the channel without blocking the pore (false positives), or block the pore without displacing the radioligand (false negatives). Patch-clamp directly measures the functional disruption of the rapidly activating delayed rectifier potassium current (I_Kr), which is the definitive, self-validating predictor of cardiotoxicity.

Step 3: Selectivity Index (SI) Calculation

  • Methodology : Calculate SI = IC50 (hERG) / Ki (Primary Target).

  • Causality : Absolute potency is meaningless in isolation. An SI > 100 is the industry standard required to ensure that therapeutic plasma concentrations will not inadvertently trigger off-target channel blockade.

Workflow Step1 1. Compound Synthesis Enantiomeric Resolution Step2 2. Primary Screening Radioligand Binding (D2) Step1->Step2 Step3 3. Cross-Reactivity Automated Patch-Clamp (hERG) Step2->Step3 Step4 4. Hit Optimization SAR & Basicity Tuning Step3->Step4

Self-validating HTS workflow for evaluating primary efficacy and off-target cross-reactivity.

Conclusion: Strategic Optimization

The (R)-phenyl(piperidin-4-yl)methanamine scaffold offers unparalleled potency for central nervous system and antiviral targets. However, its inherent cross-reactivity must be managed through rigorous, functionally validated screening. By strategically modulating the basicity of the primary amine or exploring piperazine bioisosteres, researchers can widen the therapeutic window and advance safer clinical candidates.

References

  • Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect | PubMed.
  • Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 | PMC.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics | RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

(R)-Phenyl(piperidin-4-yl)methanamine proper disposal procedures

Operational Guide: Proper Disposal Procedures for (R)-Phenyl(piperidin-4-yl)methanamine (R)-Phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a chiral diamine frequently utilized as an intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for (R)-Phenyl(piperidin-4-yl)methanamine

(R)-Phenyl(piperidin-4-yl)methanamine (CAS: 1038351-44-8) is a chiral diamine frequently utilized as an intermediate in pharmaceutical synthesis and drug discovery. Because it contains both a primary amine and a secondary amine (within the piperidine ring), it exhibits strong basicity, nucleophilicity, and potential environmental toxicity. Proper disposal requires strict adherence to organic amine waste protocols to prevent dangerous cross-reactions, environmental contamination, and regulatory violations.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic reasoning and self-validating protocols necessary to manage this compound safely in a high-throughput laboratory environment.

Chemical Profiling and Disposal Causality

Before executing any disposal protocol, it is critical to understand the chemical behavior of (R)-Phenyl(piperidin-4-yl)methanamine and how it dictates our waste management strategy:

  • Basicity and Corrosivity: As a diamine, this compound can cause severe pH spikes in aqueous waste streams. It must not be discharged into standard sink drains unless explicitly neutralized, highly dilute, and explicitly permitted by local Publicly Owned Treatment Works (POTW) regulations[1].

  • Reactivity with Halogenated Solvents: Amines are potent nucleophiles. Storing this compound with halogenated waste (e.g., dichloromethane, chloroform) can lead to exothermic alkylation reactions (forming quaternary ammonium salts). This generates hydrohalide byproducts and heat, potentially causing sealed waste containers to overpressurize and rupture[2].

  • Metal Incompatibility: Organic amines can form soluble complexes with or corrode certain metals, including copper, brass, and aluminum. Therefore, metal containers must be strictly avoided for accumulation; High-Density Polyethylene (HDPE) or glass containers are the standard[3].

Waste Segregation and Compatibility Matrix

To ensure a self-validating segregation system, laboratory personnel must cross-reference the waste stream against the following compatibility matrix before adding (R)-Phenyl(piperidin-4-yl)methanamine to any accumulation container.

ParameterSpecificationCausality / RationaleValidation Metric
Primary Container HDPE or GlassAmines actively corrode brass and aluminum fixtures/containers[3].Visual inspection of the container's recycling material code.
Incompatible Streams Acids, Halogens, OxidizersPrevents exothermic acid-base neutralization and violent alkylation[2].Physical segregation in distinct secondary containment bins.
Aqueous pH Limit 5.5 to 10.5 (if drain approved)Highly basic solutions damage plumbing and violate EPA limits[1].pH indicator strip confirms pH < 10.5 before any permitted drain disposal.
Accumulation Time < 6 monthsRegulatory compliance prevents container degradation and liability[4],[5].Date tag verification (Discard < 6 mos from the accumulation start date).

Step-by-Step Disposal Workflows

Protocol A: Non-Halogenated Organic Waste (Standard)

Use this workflow for pure compound residues, stock solutions in methanol/ethanol, or reaction filtrates.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work exclusively inside a certified fume hood.

  • Container Selection: Select a dedicated, clearly labeled "Non-Halogenated Organic Waste - Amines" HDPE container[2].

  • Transfer: Carefully funnel the (R)-Phenyl(piperidin-4-yl)methanamine solution into the container.

    • Causality: Using a funnel prevents external contamination of the bottle threads. However, the funnel must be removed immediately after use to allow the container to be tightly capped, preventing vapor escape[2].

  • Validation: Touch the outside of the container with a gloved hand to check for any temperature increase (indicating an unwanted exothermic reaction with previous waste). Cap tightly.

  • Labeling: Update the hazardous waste tag immediately with the full chemical name (no structural formulas or abbreviations) and approximate concentration[2].

Protocol B: Aqueous Amine Waste and Neutralization

Use this workflow for aqueous washes or extractions containing the amine.

  • Assessment: Measure the initial pH of the aqueous waste using a calibrated pH meter or broad-spectrum indicator strips.

  • Neutralization: Slowly add a dilute acid (e.g., 1M HCl or Citric Acid) dropwise while stirring the waste flask in an ice bath.

    • Causality: The ice bath dissipates the heat of neutralization, preventing localized boiling and aerosolization of the toxic amine[4].

  • Validation: Continue acid addition until the pH stabilizes between 6.0 and 8.0.

  • Disposal: Transfer the neutralized solution to the "Aqueous Waste" container.

    • Note: Even if neutralized, solutions containing significant organic loads must be collected by your Environmental Health & Safety (EH&S) department for incineration, not poured down the drain[3],[1].

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated pipette tips, reaction vials, and weighing boats into a solid hazardous waste bin.

  • Empty Containers: Empty chemical storage containers that held the pure amine must be triple-rinsed with a compatible solvent (e.g., methanol) before being disposed of as regular glass/plastic waste. The rinsate must be collected as hazardous organic waste[2].

Spill Response and Decontamination (Self-Validating System)

In the event of a localized spill (< 100 mL) inside a fume hood, immediate and verifiable decontamination is required:

  • Containment: Surround the spill with an inert, compatible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Neutralization: Carefully apply a weak, solid acid (like citric acid or sodium bisulfate) to the spill area to neutralize the amine and reduce its volatility.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it in a solid hazardous waste container.

  • Validation (Critical Step): Swab the cleaned surface with a wet pH indicator strip. A return to a neutral pH (pH ~7) validates that the basic amine residue has been completely removed. If the pH remains >8, wash the surface with a dilute acidic solution and re-test.

  • Reporting: Any spill that takes longer than 15 minutes to clean, or exceeds 1 ounce outside of secondary containment, must be immediately reported to EH&S[5].

Process Visualization

The following decision tree illustrates the logical workflow for isolating and disposing of (R)-Phenyl(piperidin-4-yl)methanamine waste safely.

G Start (R)-Phenyl(piperidin-4-yl)methanamine Waste Stream CheckAqueous Is the waste primarily aqueous or organic? Start->CheckAqueous Aqueous Aqueous Waste (High pH) CheckAqueous->Aqueous Aqueous Organic Organic Waste (Solvent Mixture) CheckAqueous->Organic Organic Neutralize Neutralize to pH 6-8 (Ice Bath + Dilute Acid) Aqueous->Neutralize SegregateOrg Segregate strictly from: Acids, Oxidizers, Halogens Organic->SegregateOrg Container Store in HDPE / Glass in Secondary Containment Neutralize->Container SegregateOrg->Container Label Label: Hazardous Waste (Corrosive/Toxic Amine) Container->Label Pickup EHS / Hazmat Pickup (Incineration) Label->Pickup

Figure 1: Decision tree and segregation workflow for (R)-Phenyl(piperidin-4-yl)methanamine waste.

References[2] Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. URL: 3]">https://ust.hk[3] Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). URL: 4]">https://www.epa.gov[4] Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL: 1]">https://researchsafety.northwestern.edu[1] Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). URL: 5]">https://www.acs.org[5] Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. URL: https://ehs.stanford.edu

Sources

Handling

Personal protective equipment for handling (R)-Phenyl(piperidin-4-yl)methanamine

Comprehensive Safety and Operational Guide: Handling (R)-Phenyl(piperidin-4-yl)methanamine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of applied ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-Phenyl(piperidin-4-yl)methanamine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of applied physical chemistry. When working with (R)-Phenyl(piperidin-4-yl)methanamine (CAS 1038351-44-8), you are handling a chiral, bifunctional molecule featuring both a piperidine ring and a primary amine moiety.

To handle this compound safely and effectively, we must first understand its chemical personality. The dual-nitrogen structure imparts strong basicity and high nucleophilicity. Furthermore, the presence of the phenyl ring combined with the piperidine backbone renders the molecule highly lipophilic. Organic amines with high lipid solubility can rapidly permeate the skin's lipid bilayer and mucous membranes, leading to severe localized chemical burns (saponification of tissues) and potential systemic toxicity upon dermal absorption[1],[2].

The following guide establishes a causally-driven, self-validating protocol for handling this compound, ensuring both researcher safety and experimental integrity.

Causality-Driven Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that a rigorous hazard assessment must dictate PPE selection[3],[4]. Because no single ensemble protects against all hazards, your protective gear must be specifically tailored to the lipophilic and basic nature of this amine[5].

PPE CategoryTechnical SpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile or Neoprene gloves (≥8 mil thickness).Standard latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior chemical barrier against the non-polar phenyl and piperidine structural elements, preventing transdermal systemic absorption[2].
Eye & Face ANSI Z87.1 chemical splash goggles paired with a full face shield.Basic amines are severely corrosive to ocular tissue. A face shield prevents micro-aerosolized droplets or reactive splatters from causing irreversible corneal saponification[1].
Body Protection Flame-resistant (FR) lab coat and an impermeable chemical-resistant apron.Prevents dermal exposure during accidental spills. The highly basic nature of the amine can degrade standard cotton over prolonged exposure.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges (if handled outside a hood).Vapor pressure or aerosolized particulates can cause severe respiratory tract irritation and systemic absorption via the lungs[4],[1].

Procedural Mechanics & Self-Validating Workflow

The handling of highly reactive amines requires a methodology where each step verifies the success of the previous one.

Phase 1: Environmental Setup & Integrity Validation

  • Atmospheric Control: Conduct all transfers within a certified chemical fume hood. Ensure the sash is positioned at the optimal height to maintain a face velocity of 80–120 feet per minute.

  • Glove Integrity Check (Self-Validation): Before donning your nitrile gloves, perform a pneumatic inflation test (trapping air and squeezing) to detect invisible micro-punctures. A compromised barrier is the leading cause of insidious dermal amine exposure.

  • Containment Monitoring (Self-Validation): Tape a moistened strip of universal pH paper to the inside wall of the fume hood near your balance. If the paper turns blue or purple during the weighing process, it indicates that invisible micro-particulates or vapors of the basic amine are escaping your immediate work zone, signaling an immediate need to reduce airflow turbulence.

Phase 2: Transfer and Reaction Execution

  • Static Mitigation: Use anti-static weigh boats or ground your spatulas. Amines can be static-sensitive; a sudden static discharge can aerosolize the powder, leading to inhalation exposure.

  • Inert Atmosphere Handling: Purge your reaction vessel with Nitrogen or Argon before introducing the compound.

    • The Causality: Primary amines are highly reactive nucleophiles that readily absorb atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. Handling under inert gas is not just a safety measure; it preserves reagent purity and prevents your compound from degrading into a useless white crust.

Operational & Spill Response Visualization

The following workflow illustrates the logical progression of handling basic organic amines, integrating continuous safety verification with immediate spill response protocols.

G N1 Pre-Operation: PPE & Hood Verification N2 Primary Handling: Weighing & Transfer (Inert Gas) N1->N2 Validated N3 Containment Check: Spill or Exposure Detected? N2->N3 N4 Spill Response: Quench with 5% Citric Acid N3->N4 Yes (Spill) N5 Reaction Execution: Monitor for Exotherm N3->N5 No (Clean) N6 Post-Operation: Segregated Amine Waste Disposal N4->N6 Neutralized N5->N6 Reaction Complete

Figure 1: Logical workflow for handling lipophilic basic amines, integrating PPE verification and chemical spill response.

Decontamination & Disposal Logistics

Following the authoritative guidelines established in Prudent Practices in the Laboratory[6], basic amine waste must be managed using strict chemical logic to prevent adverse reactions.

  • Spill Quenching Mechanism: In the event of a spill on the benchtop or your gloves, do not use plain water . Water will simply spread the lipophilic free base across the surface. Instead, immediately apply a weak acid solution (such as 5% citric acid or sodium bisulfate).

    • The Causality: The acid rapidly protonates the amine nitrogens. This converts the dangerous, lipophilic free base into a highly polar, water-soluble ammonium salt, instantly neutralizing its corrosivity and volatility.

  • Waste Segregation: Collect all neutralized aqueous waste and contaminated consumables in a designated, clearly labeled "Basic/Amine Aqueous Waste" carboy. Never mix amine waste with strong oxidizers or concentrated acids, as this will trigger a violent, exothermic neutralization reaction and potential off-gassing of toxic nitrogen oxides ( NOx​ )[1].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 -- General requirements." eCFR. Available at: [Link]3]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. Available at: [Link]6]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment." The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]4]

  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet: Organic Amines." Available at: [Link]1]

  • American Chemical Society. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Journal of Chemical Health and Safety. Available at: [Link]2]

Sources

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